Cefamandole
Description
This compound is also known as cephamandole. It is a parenterally administered broad-spectrum cephalosporin antibiotic. It is generally formulated as a formate ester, [this compound nafate]. It is no longer marketed in the United States.
This compound has been reported in Apis cerana with data available.
This compound is a second-generation cephalosporin antibiotic with bactericidal activity. This compound is active against Haemophilus and gram-negative bacilli susceptible to other cephalosporins. It is also active against many strains resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
Semisynthetic wide-spectrum cephalosporin with prolonged action, probably due to beta-lactamase resistance. It is used also as the nafate.
See also: Cephalexin (related); Cefazolin (related); Cefuroxime (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCFLKTBJRLHI-AXAPSJFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022750 | |
| Record name | Cefamandole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.81e-01 g/L | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34444-01-4, 30034-03-8 | |
| Record name | Cefamandole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34444-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefamandole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034444014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefamandole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefamandole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefamandole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAMANDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CKP8C2LLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefamandole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-184 | |
| Record name | Cefamandole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Cefamandole's Assault on Bacterial Cell Walls: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of cefamandole, a second-generation cephalosporin antibiotic, with a specific focus on its interaction with bacterial cell walls. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). This binding inactivates the transpeptidase activity of these enzymes, which is crucial for the cross-linking of peptidoglycan chains, the primary structural component of the bacterial cell wall. The disruption of this process leads to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. This guide will delve into the specifics of this mechanism, presenting quantitative data on binding affinities and antibacterial efficacy, detailed experimental protocols, and visual representations of the key pathways involved.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The fundamental mechanism of this compound's antibacterial activity lies in its ability to interfere with the final step of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its synthesis is a complex process involving several enzymes. This compound specifically targets and acylates the serine residue in the active site of PBPs, rendering them inactive.[4] These PBPs are membrane-bound enzymes that catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan strands.[1] By inhibiting this crucial step, this compound effectively weakens the cell wall, leading to the formation of structurally unsound peptidoglycan.[1] This compromised cell wall can no longer protect the bacterium from the high internal osmotic pressure, leading to cell lysis and death.[1][4]
Quantitative Analysis of this compound's Efficacy
The effectiveness of this compound can be quantified through its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.
Penicillin-Binding Protein (PBP) Affinity
Table 1: Penicillin-Binding Protein Affinity of this compound
| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity (IC50 in µg/mL) |
| Escherichia coli | PBP1a, PBP1b, PBP2, PBP3 | Data not available |
| Staphylococcus aureus | PBP1, PBP2, PBP3, PBP4 | Data not available |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | PBP2a | Significantly higher than methicillin (>40x)[5] |
Note: The table will be updated as more specific quantitative data becomes publicly available.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a broad spectrum of clinically relevant bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | - | - | 6.25 (inhibits >90% of isolates)[6] |
| Staphylococcus aureus | - | - | 0.39 (inhibits 95% of isolates)[6] |
| Haemophilus influenzae (β-lactamase negative) | 0.4 (Median MBC)[7] | - | - |
| Haemophilus influenzae (β-lactamase positive) | 0.8 (Median MBC)[7] | - | - |
| Klebsiella pneumoniae | - | - | 6.25 (inhibits 69% of isolates)[6] |
| Enterobacter spp. | - | - | 1 - 8 (agar dilution)[1] |
| Serratia marcescens | - | - | ≤25 (susceptible)[8] |
| Proteus mirabilis | - | - | 6.25 (inhibits >90% of isolates)[6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the desired final inoculum concentration in the wells.
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate, leaving a growth control well with no antibiotic.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL)
-
This compound solutions of varying concentrations
-
SDS-PAGE apparatus
-
Fluorography or autoradiography equipment
Procedure:
-
Incubation: Incubate the bacterial membrane preparations with various concentrations of this compound for a specific period to allow for binding to the PBPs.
-
Competitive Labeling: Add the labeled penicillin to the mixture and incubate further. The labeled penicillin will bind to any PBPs not already occupied by this compound.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs using fluorography or autoradiography.
-
Quantification: Quantify the intensity of the labeled PBP bands. The concentration of this compound that inhibits 50% of the labeled penicillin binding is the IC50 value.
Visualizing the Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.
References
- 1. Susceptibility of Enterobacter to this compound: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multicenter surveillance of antimicrobial resistance in Serratia marcescens in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 5. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of this compound in treatment of meningitis due to Haemophilus influenzae type b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Cefamandole's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a notable spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of this compound's efficacy against Gram-positive bacteria, focusing on its mechanism of action, in vitro activity, and the methodologies used to determine its antibacterial spectrum. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference leads to a compromised cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]
The following diagram illustrates the mechanism of action of this compound.
In Vitro Antibacterial Spectrum
This compound has demonstrated significant in vitro activity against a range of Gram-positive cocci. It is particularly effective against Staphylococcus aureus (including penicillinase-producing strains) and various Streptococcus species.[5][6][7] However, it is generally not effective against enterococci, such as Enterococcus faecalis.[5][7]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several Gram-positive bacteria, compiled from various studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | 540 | - | - | ≤0.39 (95% inhibited) | [6] |
| Staphylococcus aureus (Penicillin G-Resistant) | - | - | - | - | [5][7] |
| Staphylococcus aureus (Methicillin-Resistant) | 118 | - | - | - | [8] |
| Streptococcus milleri group | 100 | 0.25 | 0.5 | - | [9] |
| Streptococcus pyogenes (Group A) | - | - | - | ≤0.125 | [7] |
| Streptococcus pneumoniae | - | - | - | ≤0.18 | [7] |
| Streptococcus viridans | - | - | - | - | [7] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of this compound's in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are crucial for assessing the susceptibility of bacterial isolates to the antibiotic.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Workflow for Broth Microdilution:
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared and then serially diluted in a cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating varying concentrations of the antibiotic into molten agar, which is then poured into Petri dishes.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared. A series of dilutions are then made and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Preparation of Bacterial Inoculum: As with the broth microdilution method, a standardized bacterial inoculum equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on a single plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Resistance Mechanisms in Gram-Positive Bacteria
Resistance to this compound in Gram-positive bacteria can emerge through several mechanisms. The most significant of these is the alteration of the target PBPs.
Logical Relationship of Resistance Development:
In methicillin-resistant Staphylococcus aureus (MRSA), resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound. Consequently, even in the presence of the antibiotic, PBP2a can continue to catalyze the synthesis of the cell wall, leading to resistance. While some studies have shown in vitro activity of this compound against MRSA, its clinical efficacy can be unpredictable.[8]
Conclusion
This compound demonstrates a potent in vitro antibacterial spectrum against many clinically relevant Gram-positive bacteria, particularly Staphylococcus and Streptococcus species. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP binding, is a well-established paradigm for β-lactam antibiotics. The standardized methodologies for MIC determination, such as broth and agar dilution, are essential for accurately assessing its activity and guiding clinical use. Understanding the mechanisms of resistance, primarily through the alteration of PBPs, is critical for ongoing drug development efforts and for optimizing the therapeutic application of this compound in the face of evolving bacterial resistance. This guide provides a foundational technical overview for professionals engaged in the continued exploration and application of this important antibiotic.
References
- 1. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Nafate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effectiveness of this compound against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Cefamandole: An In-Depth Profile of its Activity Against Gram-Negative Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cefamandole is a second-generation cephalosporin antibiotic noted for its broad spectrum of activity against a range of bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of this compound's efficacy against Gram-negative bacteria, consolidating in vitro susceptibility data, detailing common experimental methodologies for its evaluation, and illustrating its mechanism of action. This document is intended to serve as a core resource for professionals in the fields of microbiology, infectious disease research, and antibiotic development.
Mechanism of Action
Like other beta-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[5][6] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[3]
By binding to and acylating the active site of PBPs, this compound blocks their transpeptidase activity.[3][7] This action prevents the cross-linking of peptidoglycan chains, which compromises the cell wall's structural integrity. The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][6] this compound's enhanced activity against certain Gram-negative bacteria, compared to first-generation cephalosporins, is attributed to its greater resistance to hydrolysis by some beta-lactamases and its ability to penetrate the outer membrane of these organisms.[3][4]
In Vitro Spectrum of Activity
This compound demonstrates significant in vitro activity against a wide array of Gram-negative bacilli, particularly species of Escherichia coli, Klebsiella, Proteus mirabilis, and Haemophilus influenzae.[2][8] Its efficacy is notably greater than first-generation cephalosporins against these organisms.[9][10] this compound is also active against many strains of Enterobacter and indole-positive Proteus that are often resistant to other cephalosporins.[11][12] However, like most cephalosporins of its generation, it lacks useful activity against Pseudomonas species.[2][10]
A significant factor influencing its in vitro performance is the inoculum effect, where an increase in the bacterial load can lead to a notable rise in the Minimum Inhibitory Concentration (MIC).[9][13] This effect is particularly pronounced with species such as Enterobacter and indole-positive Proteus.[10]
Data Presentation: MIC Values for Gram-Negative Bacteria
The following table summarizes the in vitro susceptibility of various Gram-negative bacteria to this compound, compiled from several studies.
| Gram-Negative Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 54 | 0.8 - 12.5 | 3.1 | 6.2 | [14] |
| Escherichia coli | 139 | 0.4 - >100 | 1.6 | 12.5 | [9] |
| Klebsiella pneumoniae | 61 | 0.4 - >100 | 0.8 | 6.2 | [9] |
| Klebsiella pneumoniae | 42 | 0.4 - 25 | 3.1 | 12.5 | [14] |
| Proteus mirabilis | 55 | 0.2 - 25 | 0.8 | 3.1 | [9] |
| Proteus mirabilis | 34 | 0.4 - 12.5 | 3.1 | 6.2 | [14] |
| Enterobacter spp. | 50 | 0.4 - >100 | 3.1 | >100 | [9] |
| Enterobacter spp. | 41 | 1.6 - >100 | 12.5 | >100 | [14] |
| Haemophilus influenzae | 50 | ≤0.05 - 0.8 | 0.2 | 0.4 | [9] |
| Indole-positive Proteus | 42 | 0.4 - >100 | 6.2 | >100 | [14] |
Note: MIC values can vary based on the specific strains tested and the methodology used.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity is typically performed using standardized methods from bodies like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.
Detailed Methodology: Agar Dilution
-
Medium Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions, autoclaved, and cooled to 45-50°C in a water bath.
-
Antibiotic Dilution: A stock solution of this compound is prepared. Serial twofold dilutions are made to achieve the desired final concentrations. A specific volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into sterile petri dishes.
-
Inoculum Preparation:
-
Bacterial isolates are grown overnight on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth (e.g., Trypticase soy broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted (typically 1:10) to yield a final concentration of 10⁷ CFU/mL.
-
-
Inoculation: The standardized bacterial suspensions are applied to the surface of the prepared antibiotic-containing agar plates using an inoculator that delivers a final inoculum of approximately 10⁴ CFU per spot.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism on the agar plate. A faint haze or a single colony is disregarded.
Conclusion
This compound remains a significant cephalosporin with a valuable spectrum of activity against many clinically important Gram-negative bacteria. Its efficacy against E. coli, K. pneumoniae, P. mirabilis, and H. influenzae, including some strains resistant to earlier antibiotics, underscores its utility. However, the observed inoculum effect and its inherent resistance in Pseudomonas species are critical considerations for drug development professionals and researchers. The standardized protocols outlined herein are essential for the accurate and reproducible assessment of its antibacterial potency, providing a solid foundation for further investigation and comparative analysis in the ongoing development of antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Nafate? [synapse.patsnap.com]
- 4. What is this compound Nafate used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Humanitas.net [humanitas.net]
- 8. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Cephalosporin Antibiotic with an Unusually Wide Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of this compound, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of this compound and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. This compound in the treatment of infections due to Enterobacter and indole-positive Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). Understanding the specific binding affinities of this compound for various PBPs across different bacterial species is crucial for elucidating its spectrum of activity, predicting potential resistance mechanisms, and guiding the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound's binding affinity to PBPs, detailed experimental protocols for its measurement, and a visualization of the typical experimental workflow.
This compound's Mechanism of Action at the Molecular Level
The fundamental mechanism of action for this compound, like other β-lactam antibiotics, involves the acylation of the active site serine residue within the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, thereby preventing the cross-linking of peptidoglycan chains, which is the final and essential step in bacterial cell wall biosynthesis. The compromised integrity of the cell wall leads to cell lysis and bacterial death. The efficacy of this compound against a particular bacterium is, therefore, heavily dependent on its ability to access and bind to the organism's essential PBPs.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit the binding of a labeled penicillin derivative to a specific PBP by 50%. The following tables summarize the available quantitative data for the binding of this compound to PBPs in key bacterial species.
Table 1: this compound Binding Affinity to Escherichia coli K-12 PBPs
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP 1a | 1.5 |
| PBP 1b | >100 |
| PBP 2 | 100 |
| PBP 3 | 0.1 |
| PBP 4 | 1.0 |
| PBP 5 | 2.5 |
| PBP 6 | 2.5 |
Table 2: this compound Binding Affinity to Staphylococcus aureus PBPs
| Penicillin-Binding Protein (PBP) | Binding Affinity Data |
| PBP 2a (in MRSA) | This compound has been reported to have a ≥40 times greater affinity for PBP 2A than methicillin[1]. |
| Other PBPs | Specific IC50 values for this compound against other S. aureus PBPs are not readily available in the reviewed literature. However, it is known to be active against S. aureus[2]. |
Table 3: this compound Binding Affinity to Other Clinically Relevant Bacteria
| Bacterial Species | Penicillin-Binding Protein (PBP) | Binding Affinity Data |
| Coagulase-Negative Staphylococci (methicillin-resistant) | PBP 2' (similar to PBP 2a) | Exhibits low affinity. |
| Streptococcus pneumoniae | Not specified | Quantitative data for this compound is not readily available in the reviewed literature. For comparison, other cephalosporins like cefuroxime show selectivity for PBP2x, while cefoxitin and cephalexin are selective for PBP3 in this organism[1]. |
| Pseudomonas aeruginosa | Not specified | Quantitative data for this compound is not readily available in the reviewed literature. In general, cephalosporins show the greatest affinity for PBP1a and PBP3 in P. aeruginosa[3]. |
Experimental Protocols for Determining PBP Binding Affinity
The determination of a β-lactam's binding affinity for specific PBPs is most commonly achieved through competitive binding assays. These assays measure the ability of the unlabeled test antibiotic (e.g., this compound) to compete with a labeled penicillin derivative (either radioactive or fluorescent) for binding to PBPs within a bacterial membrane preparation or in whole cells.
Key Experimental Method: Competitive Binding Assay with a Fluorescent Penicillin Derivative
This method is widely used due to its sensitivity and avoidance of radioactive materials.
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation. c. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). d. Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press. e. Centrifuge the lysate at low speed to remove unbroken cells and cellular debris. f. Pellet the bacterial membranes from the supernatant by ultracentrifugation. g. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.
2. Competitive Binding Assay: a. Aliquots of the membrane preparation are pre-incubated with serial dilutions of this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). A control sample with no this compound is included. b. A fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL (a derivative of penicillin V), is added to each reaction mixture. c. The incubation is continued for a further set period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any available PBPs. d. The binding reaction is stopped, often by the addition of a sample buffer containing SDS.
3. Visualization and Quantification: a. The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The gel is visualized using a fluorescence imager to detect the bands corresponding to the PBPs labeled with the fluorescent penicillin. c. The intensity of the fluorescent signal for each PBP band is quantified using densitometry software. d. The percentage of inhibition of fluorescent penicillin binding by this compound is calculated for each PBP at each concentration of this compound, relative to the control sample. e. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Competitive PBP Binding Assay
Caption: Workflow for determining PBP binding affinity using a competitive assay.
Logical Relationship of this compound's Action
Caption: this compound's mechanism of action leading to bacterial cell death.
Conclusion
The binding affinity of this compound to the various PBPs of a given bacterial species is a critical determinant of its antibacterial efficacy. While quantitative data for E. coli is available and indicates a particularly high affinity for PBP 3, further research is needed to establish a comprehensive profile of this compound's PBP binding affinities across a wider range of clinically important pathogens, including S. aureus, S. pneumoniae, and P. aeruginosa. The standardized competitive binding assays detailed in this guide provide a robust framework for generating such valuable data, which is essential for optimizing the use of existing β-lactam antibiotics and for the rational design of future antimicrobial therapies.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antibiotic: Early In Vitro Efficacy of Cefamandole
A Technical Deep Dive for Drug Discovery Professionals
Cefamandole, a second-generation cephalosporin, emerged in the 1970s as a promising weapon in the fight against bacterial infections. Its broad spectrum of activity, particularly against a range of Gram-positive and Gram-negative organisms, marked a significant advancement in antibiotic therapy. This technical guide delves into the foundational in vitro studies that first illuminated this compound's potent antibacterial efficacy, providing researchers and drug development professionals with a detailed overview of its initial discovery and characterization.
Quantitative Efficacy: Minimum Inhibitory Concentrations (MICs)
The initial in vitro evaluation of this compound focused on determining its Minimum Inhibitory Concentration (MIC) against a wide array of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. These early studies demonstrated this compound's potent activity against many strains that were resistant to other cephalosporins available at the time.[1]
The following tables summarize the in vitro susceptibility data for this compound against various Gram-positive and Gram-negative bacteria as reported in early publications.
Table 1: In Vitro Activity of this compound against Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC for 95% of Isolates (µg/mL) |
| Staphylococcus aureus | 540 (pooled) | Not Specified | 0.39[2][3] |
| Penicillin G-resistant Staphylococcus aureus | Not Specified | Highly Susceptible | Not Specified[4][5] |
| Streptococcus species | Not Specified | Extremely Susceptible | Not Specified[4] |
| Streptococcus faecalis (Enterococcus) | Not Specified | Resistant | Not Specified[4][5] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacilli
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | % Inhibited at 6.25 µg/mL |
| Escherichia coli | 540 (pooled) | Not Specified | >90%[2][3] |
| Klebsiella pneumoniae | 540 (pooled) | Not Specified | 69%[2][3] |
| Proteus mirabilis | 540 (pooled) | Not Specified | >90%[2][3] |
| Indole-positive Proteus spp. | 540 (pooled) | Not Specified | 31%[2][3] |
| Enterobacter spp. | 540 (pooled) | Not Specified | 31%[2][3] |
| Haemophilus influenzae | Not Specified | Very Susceptible | Not Specified[4][5] |
| Pseudomonas aeruginosa | Not Specified | Resistant | Not Specified[4][5] |
| Salmonella typhi (including ampicillin- and chloramphenicol-resistant strains) | Not Specified | Inhibited by low concentrations | Not Specified[4] |
It is important to note that a marked inoculum effect was observed with some organisms, particularly Enterobacter species and indole-positive Proteus species, where the MICs increased with a larger bacterial inoculum.[1][5] Furthermore, for many of these organisms, the minimal bactericidal concentrations (MBCs) were found to be considerably higher than the MICs.[1]
Experimental Protocols: A Look into the Methodology
The pioneering in vitro studies of this compound's efficacy relied on established antimicrobial susceptibility testing methods. The following protocols are a composite of the methodologies described in the early literature.
Antimicrobial Susceptibility Testing
The in vitro activity of this compound was primarily determined using broth and agar dilution methods.
-
Broth Dilution Method:
-
Preparation of Antibiotic Concentrations: Serial twofold dilutions of this compound were prepared in a suitable broth medium, such as Mueller-Hinton broth or nutrient broth.[6][7]
-
Inoculum Preparation: Bacterial isolates were cultured overnight and then diluted to achieve a standardized inoculum size, typically around 105 to 106 colony-forming units (CFU) per milliliter.[6][7]
-
Incubation: The prepared antibiotic dilutions were inoculated with the standardized bacterial suspension. The tests were then incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that showed no visible turbidity or growth.
-
-
Agar Dilution Method:
-
Preparation of Antibiotic Plates: Serial twofold dilutions of this compound were incorporated into molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.[6][7]
-
Inoculum Application: Standardized bacterial suspensions were applied to the surface of the agar plates.
-
Incubation: The plates were incubated under suitable conditions for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that inhibited the visible growth of the bacteria on the agar surface.
-
It was noted in some studies that the apparent in vitro activity of this compound, particularly against Enterobacter aerogenes, was more pronounced in agar-based tests compared to broth-based assays.[6][7]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the molecular mechanism of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial cell wall synthesis.
Mechanism of Action: Halting Cell Wall Construction
The bactericidal action of this compound, like other β-lactam antibiotics, is a result of its ability to inhibit the synthesis of the bacterial cell wall.[8][9][10] The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound penetrates the bacterial cell and specifically binds to essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial cell wall.[9][11]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, which are crucial for the final step of peptidoglycan synthesis – the cross-linking of peptide chains.[8]
-
Weakened Cell Wall and Lysis: The inhibition of peptidoglycan cross-linking leads to a structurally weakened cell wall. The bacterium is then unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[8][11]
Conclusion
The early in vitro studies of this compound laid a robust foundation for its clinical development and use. The quantitative data from MIC testing clearly demonstrated its potent and broad-spectrum activity against a multitude of clinically significant bacteria. The well-defined experimental protocols used in these initial evaluations provided the necessary evidence of its potential as an effective therapeutic agent. Furthermore, the elucidation of its mechanism of action, the targeted inhibition of bacterial cell wall synthesis, provided a clear rationale for its bactericidal effects. For today's researchers, these foundational studies offer valuable insights into the process of antibiotic discovery and the rigorous in vitro characterization required to bring a new drug to the forefront of infectious disease treatment.
References
- 1. Antibacterial activity of this compound, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of cefoxitin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Cefoxitin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Nafate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cefamandole: A Technical Guide to its Classification as a Second-Generation Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefamandole is a parenteral β-lactam antibiotic classified as a second-generation cephalosporin. This classification is predicated on its chemical structure, spectrum of antimicrobial activity, and relative stability to certain β-lactamases. This technical guide provides an in-depth analysis of the scientific principles and experimental data that substantiate this compound's placement within the cephalosporin generational framework. It will detail its mechanism of action, encompassing its interaction with penicillin-binding proteins (PBPs) and subsequent inhibition of bacterial cell wall synthesis. Furthermore, this guide will present quantitative data on its in vitro activity, pharmacokinetic and pharmacodynamic properties, and the experimental protocols utilized to ascertain these characteristics.
Introduction: The Generational Classification of Cephalosporins
The classification of cephalosporins into "generations" is a convention based primarily on their spectrum of antimicrobial activity, particularly against Gram-negative bacteria.[1][2] This system provides a framework for clinicians and researchers to understand the evolution of these antibiotics and their appropriate therapeutic applications.
-
First-Generation: Exhibit excellent activity against Gram-positive cocci (e.g., Staphylococcus and Streptococcus species) and modest activity against a limited number of Gram-negative bacteria.[1]
-
Second-Generation: Generally retain robust activity against Gram-positive organisms while demonstrating an expanded spectrum against Gram-negative bacteria compared to the first generation.[3][4] This includes increased activity against organisms such as Haemophilus influenzae, Enterobacter species, and some anaerobes.[5][6] this compound is a prominent member of this class.[7][8]
-
Third-Generation: Possess a broader spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family, but often have diminished activity against Gram-positive cocci compared to first-generation agents.[1][9]
-
Fourth-Generation: Feature a broad spectrum of activity, combining the Gram-positive activity of first-generation agents with the extensive Gram-negative coverage of third-generation cephalosporins.[10]
-
Fifth-Generation: Are characterized by their activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]
The following diagram illustrates the logical relationship leading to this compound's classification.
Caption: this compound's second-generation classification rationale.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis. The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.
The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs.[3] This binding is irreversible and inactivates the enzyme.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a process known as transpeptidation. This cross-linking is essential for the structural integrity and rigidity of the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Caption: this compound inhibits cell wall synthesis leading to cell lysis.
In Vitro Activity of this compound
This compound demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[7] Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for this compound against a range of clinically relevant bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1.0 |
| Staphylococcus epidermidis | 0.5 | 2.0 |
| Streptococcus pneumoniae | 0.12 | 0.5 |
| Streptococcus pyogenes (Group A) | ≤0.12 | 0.25 |
| Streptococcus agalactiae (Group B) | 0.25 | 0.5 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 2.0 | 8.0 |
| Klebsiella pneumoniae | 1.0 | 4.0 |
| Proteus mirabilis | 1.0 | 4.0 |
| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1.0 |
| Haemophilus influenzae (β-lactamase positive) | 1.0 | 2.0 |
| Enterobacter aerogenes | 2.0 | 16.0 |
| Enterobacter cloacae | 4.0 | >32.0 |
Pharmacokinetic and Pharmacodynamic Properties
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound is crucial for its effective clinical use.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Protein Binding | ~74-78% |
| Half-life | 0.5 - 1.2 hours |
| Excretion | Primarily renal (via glomerular filtration and tubular secretion) |
| Volume of Distribution | 0.16 L/kg |
The primary pharmacodynamic index for cephalosporins is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).
Experimental Protocols
The classification and characterization of this compound are based on standardized laboratory procedures. The following sections provide an overview of the key experimental protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution
The determination of MIC values is typically performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized suspension of bacteria is inoculated into a series of microplate wells containing serial twofold dilutions of this compound. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits growth.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Microdilution Plates: Serial twofold dilutions of this compound are prepared in 96-well microtiter plates using CAMHB.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
The following diagram illustrates the experimental workflow for broth microdilution.
References
- 1. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. researchgate.net [researchgate.net]
- 4. en.iacld.com [en.iacld.com]
- 5. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Experimental infections for the evaluation of beta-lactamase resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for determining Cefamandole MIC (Minimum Inhibitory Concentration)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in antimicrobial susceptibility testing (AST). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Methods
The core principle of both broth microdilution and agar dilution methods is to expose a standardized bacterial inoculum to a range of this compound concentrations. After a specified incubation period, the lowest concentration of this compound that inhibits visible bacterial growth is recorded as the MIC.
Materials and Reagents
-
This compound nafate powder (analytical grade)
-
Sterile distilled water or a buffer recommended by the manufacturer for reconstitution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Bacterial strains for testing
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
-
Spectrophotometer or densitometer
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for accurate MIC determination. This compound nafate is the recommended form for susceptibility testing and is soluble in water.
Protocol:
-
Weighing: Accurately weigh the required amount of this compound nafate powder based on its potency, as stated by the manufacturer. Use the following formula to calculate the amount of powder needed:
-
Dissolving: Dissolve the weighed powder in sterile distilled water to achieve a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).
-
Sterilization: If necessary, sterilize the stock solution by membrane filtration using a 0.22 µm filter.
-
Storage: Aliquot the stock solution into sterile cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a 96-well microtiter plate.
Protocol:
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound working solution (at twice the highest desired final concentration) to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying this compound concentrations in each well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 4-5 fresh colonies grown on a non-selective agar plate. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in sterile saline to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension within 15 minutes of its preparation. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated CAMHB without any this compound.
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Seal the microtiter plates to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Agar Dilution Method
In this method, this compound is incorporated into the agar medium at various concentrations.
Protocol:
-
Agar Plate Preparation: Prepare molten MHA and cool it to 45-50 °C in a water bath. Add the appropriate volume of this compound working solution to the molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared agar plates with the standardized bacterial suspension using a multipoint inoculator or a calibrated loop.
-
Controls:
-
Growth Control: An agar plate without this compound, inoculated with the test organisms.
-
Sterility Control: An uninoculated agar plate.
-
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate at 35 ± 2 °C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a faint haze or a single colony.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This is achieved by testing standard reference strains with known MIC values for this compound.
Table 1: Quality Control Parameters for this compound MIC Testing
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution/Agar Dilution | 0.5 - 2 |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution/Agar Dilution | 0.25 - 1 |
Note: As this compound is an older antibiotic, these QC ranges are based on historical CLSI data. Laboratories should verify these ranges with the most current applicable standards or through internal validation.
Data Presentation and Interpretation
The MIC values are reported in µg/mL. The interpretation of these values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST.
Table 2: CLSI and EUCAST MIC Breakpoints for this compound (Historical Data)
| Organism Group | CLSI Breakpoints (µg/mL) | EUCAST Breakpoints (µg/mL) |
| S | I | |
| Enterobacterales | ≤8 | 16 |
| Staphylococcus aureus | ≤8 | 16 |
Note: this compound breakpoints have been largely removed from the most recent CLSI and EUCAST tables. The values presented here are for informational purposes and are based on older guidelines. Clinical interpretation should be performed with caution and in consultation with an infectious disease specialist.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound MIC Determination.
Caption: Mechanism of Action of this compound.
Application Note and Protocol for the Quantification of Cefamandole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Cefamandole in various matrices using High-Performance Liquid Chromatography (HPLC). The described methods are suitable for quality control, pharmacokinetic studies, and stability testing of this compound.
Introduction
This compound is a second-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] Its therapeutic efficacy is dependent on maintaining optimal concentrations in the body. Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for pharmaceutical development and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose due to its high specificity, sensitivity, and reproducibility.[2][3]
This application note details a validated isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Additionally, a summary of various reported HPLC methods is provided for comparative purposes, offering flexibility in method selection based on available resources and specific analytical needs.
Experimental Workflow
The general workflow for the HPLC quantification of this compound is illustrated below. This process includes sample preparation, chromatographic separation, detection, and data analysis.
Figure 1. A generalized experimental workflow for the HPLC quantification of this compound.
Detailed Experimental Protocol: Isocratic RP-HPLC Method
This protocol describes a specific, validated method for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (Analytical grade)
-
Phosphoric acid (Analytical grade)
-
Triethylamine (Analytical grade)
-
Sodium sulfate (Analytical grade)
-
Water, purified (e.g., Milli-Q or equivalent)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol / Aqueous solution (31:69, v/v). The aqueous solution contains 20 mM sodium sulfate, 0.5 mL/L phosphoric acid, and 0.2 mL/L triethylamine, adjusted to pH 6.0 with NaOH.[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare the aqueous component by dissolving the specified amounts of sodium sulfate, phosphoric acid, and triethylamine in purified water. Adjust the pH to 6.0 using sodium hydroxide. Filter through a 0.45 µm membrane filter and degas prior to use. Mix with methanol in the specified ratio.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Pharmaceutical Formulations: Reconstitute or dissolve the formulation in the mobile phase to obtain a theoretical concentration within the calibration range. Further dilutions may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Biological Fluids (e.g., Serum, Plasma):
-
To 0.5 mL of the sample, add 1.0 mL of acetonitrile to precipitate proteins.[6]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the same working standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are typically:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): > 2000
-
Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in the samples is then calculated using this equation.
Summary of Reported HPLC Methods for this compound Quantification
The following table summarizes various HPLC methods reported in the literature, providing a comparative overview of different chromatographic conditions and performance parameters.
| Parameter | Method 1[6] | Method 2[2] | Method 3[7] | Method 4[8] |
| Matrix | Serum, Urine, Dialysis Fluid | Plasma | Plasma, Urine | Pharmaceutical Dosage Forms |
| Column | Reversed-phase | C18 reversed-phase | Reversed-phase C8 | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Aqueous solution (31:69, v/v) containing phosphoric acid, sodium sulfate, and triethylamine, pH 6.0 | Various percentages of 0.01 M sodium acetate and acetonitrile-methanol | Methanol-5 mM tetrabutylammonium bromide (45:55, v/v) | Triethylamine:Methanol:Acetonitrile:Ultra Pure Water (2:10:20:68, v/v/v/v) |
| Flow Rate | Not specified | Not specified | Not specified | 1.0 mL/min |
| Detection | UV | UV | UV | PDA at 265 nm |
| Retention Time | 12 min | 4 to 6 min | Not specified | Not specified |
| Linearity Range | 1.0 to 20.0 mg/L in serum | Therapeutic range | Not specified | 0.1–80 µg/ml |
| LOD/LOQ | LOD: 0.5 mg/L (serum), 1.0 mg/L (dialysis fluid), 5.0 mg/L (urine) | LOD: 0.2 to 1.0 µg/ml | LOD: 0.5 µg/ml | Not specified |
| Precision (RSD%) | < 8% (within-day and between-day) | 3 to 4% | < 4.9% (intra- and inter-assay) | < 2% |
| Accuracy/Recovery | Not specified | 93 to 101% | Not specified | > 99% |
Method Validation
To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated by analyzing placebo samples and performing forced degradation studies.[9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: The closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks | - No injection or incorrect injection volume- Detector issue (lamp off)- Incorrect mobile phase composition | - Check autosampler and syringe- Ensure detector lamp is on and warmed up- Verify mobile phase preparation and composition |
| Broad or split peaks | - Column contamination or degradation- Sample overload- Incompatible sample solvent | - Flush or replace the column- Reduce sample concentration or injection volume- Ensure the sample is dissolved in the mobile phase or a weaker solvent |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (unstable flow rate) | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Check pump for leaks and degas the mobile phase |
| High backpressure | - Blockage in the system (e.g., frit, tubing, column)- Particulate matter in the sample | - Filter all samples and mobile phases- Reverse flush the column (if recommended by manufacturer)- Systematically check components for blockage |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. The provided summary of different methods offers valuable alternatives for method development and optimization. Proper method validation is essential to ensure the generation of accurate and precise results for research, quality control, and clinical applications.
References
- 1. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound using a HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of this compound and this compound nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. medipol.edu.tr [medipol.edu.tr]
Application Notes and Protocols: Preparing Cefamandole Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation and use of Cefamandole stock solutions in various in vitro assays, particularly for antimicrobial susceptibility testing.
Introduction
This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a wide range of gram-positive and gram-negative bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2][3] Like other β-lactam antibiotics, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, which disrupts the final stage of peptidoglycan synthesis, leading to cell lysis and death.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies, such as Minimum Inhibitory Concentration (MIC) assays.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈N₆O₅S₂ | [2] |
| Molecular Weight | 462.5 g/mol | [2] |
| Form | This compound nafate (prodrug ester) is commonly used for preparing solutions. | [1] |
| Solubility | Freely soluble in aqueous solutions. | [1] |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). | [2][4] |
Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent/Diluent | Storage Temperature | Stability | Reference |
| Sterile Deionized Water | 24°C (Room Temperature) | Approx. 5 days | [5] |
| Sterile Deionized Water | 5°C | 44 days | [5] |
| 0.9% Sodium Chloride Injection | -20°C | At least 26 weeks | [6] |
| 5% Dextrose Injection | -20°C | At least 26 weeks | [6] |
| General Recommendation | -20°C or -60°C | Long-term | [7] |
Note: It is recommended to only freeze and thaw stock solutions once to maintain their integrity.[8]
Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for this compound
| Organism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.39 (95% of isolates inhibited) | [9][10] |
| Escherichia coli | 0.08 - 100 | [1] |
| Proteus mirabilis | ≤6.25 (over 90% of isolates inhibited) | [10] |
| Klebsiella pneumoniae | 0.8 - 12.5 | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL (10,000 µg/mL) stock solution of this compound.
Materials:
-
This compound nafate powder
-
Sterile, deionized water or 0.9% NaCl solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile tips
Procedure:
-
Determine the required weight of this compound powder. It is crucial to account for the potency of the antibiotic powder. This information is typically provided by the manufacturer on the certificate of analysis. The following formula can be used:[8]
Weight (mg) = (Volume (mL) × Final Concentration (µg/mL)) / Potency (µg/mg)
For example, to prepare 10 mL of a 10,000 µg/mL solution with a powder potency of 980 µg/mg:
Weight (mg) = (10 mL × 10,000 µg/mL) / 980 µg/mg = 102.04 mg
-
Weigh the this compound powder. Using an analytical balance, accurately weigh the calculated amount of this compound nafate powder in a sterile weighing boat or directly into a sterile conical tube.
-
Dissolve the powder. Add a small volume of the chosen sterile solvent (e.g., 5 mL of sterile deionized water) to the conical tube containing the powder. Vortex thoroughly until the powder is completely dissolved.[11]
-
Bring to the final volume. Add the remaining volume of the sterile solvent to reach the final desired volume (e.g., 10 mL).
-
Sterile filter the solution. To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[12] This step is particularly important if the solution is not prepared in a sterile environment.
-
Aliquot for storage. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.[7]
-
Store the aliquots. Label the tubes clearly with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C or lower for long-term use.[6]
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.[13][14]
Materials:
-
Prepared this compound stock solution (e.g., 10 mg/mL)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare the bacterial inoculum. From a fresh culture plate, select 4-5 colonies and suspend them in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial dilutions of this compound.
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Create a starting concentration by diluting the stock solution. For example, to test a range from 128 µg/mL down to 0.25 µg/mL, prepare an intermediate dilution from the 10 mg/mL stock.
-
Add 100 µL of the appropriate this compound working solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in wells containing 100 µL of varying concentrations of this compound.
-
-
Inoculate the microtiter plate. Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include controls.
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubate the plate. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Determine the MIC. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][16]
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Mechanism of action of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Nafate? [synapse.patsnap.com]
- 5. Stability of this compound nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of frozen solutions of this compound nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. In Vitro Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic Stocks [protocols.io]
- 12. static.igem.org [static.igem.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. clsjournal.ascls.org [clsjournal.ascls.org]
- 16. Antibiotic Susceptibility Testing – Microbiology Laboratory Manual [openoregon.pressbooks.pub]
Cefamandole in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cefamandole, a second-generation cephalosporin antibiotic, in various animal models of bacterial infection. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Application Notes
This compound has demonstrated in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus species, Haemophilus influenzae, Escherichia coli, and Klebsiella species[1][2]. Its bactericidal action results from the inhibition of bacterial cell wall synthesis[1]. In vivo studies in animal models are crucial for determining its therapeutic potential, optimizing dosage regimens, and understanding its pharmacokinetic and pharmacodynamic profiles in the context of a specific infection.
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model should align with the clinical indication being studied. Common models include those for endocarditis, sepsis, pneumonia, osteomyelitis, and soft tissue infections.
-
Bacterial Strain: The specific bacterial strain and its susceptibility profile (including the presence of β-lactamases) are critical factors. For instance, this compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) can be limited by penicillinase production[3].
-
Dosage and Administration: The dose, route, and frequency of this compound administration should be carefully selected based on pharmacokinetic data in the chosen animal species to mimic human exposure if possible.
-
Outcome Measures: Efficacy can be assessed through various endpoints, including survival rates, reduction in bacterial load in target tissues (e.g., vegetations, lungs, bone), and monitoring of clinical signs of infection.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in various animal models of bacterial infection.
Table 1: Efficacy of this compound in a Rat Model of MRSA Endocarditis
| Bacterial Strain | Treatment Group | Dosing Regimen | Duration of Therapy | Outcome | Reference |
| MRSA (penicillinase-negative) | This compound | Constant serum levels of 100 mg/L | - | Successful treatment | [3] |
| MRSA (penicillinase-producing) | This compound | Constant serum levels of 100 mg/L | - | Treatment failure | [3] |
| MRSA (penicillinase-producing) | This compound + Sulbactam | Constant serum levels of 100 mg/L this compound | - | Efficacy restored | [3] |
Table 2: Efficacy of this compound in a Rabbit Model of S. aureus Abscess
| Treatment Group | Dosing Regimen | Duration of Therapy | Mean Bacterial Load (log10 CFU/mL) | Reference |
| This compound | 80 mg/kg IM every 6h | 24 hours | 7.2 | [4] |
| This compound | 80 mg/kg IM every 6h | 72 hours | 5.6 | [4] |
| This compound | 80 mg/kg IM every 6h | 8 days | 3.6 | [4] |
Table 3: Efficacy of this compound in a Rabbit Model of Enterobacter aerogenes Endocarditis
| Treatment Group | Dosing Regimen | Duration of Therapy | Outcome | Reference |
| This compound | 40 mg/kg IM every 6h | - | Less effective than Cefoperazone | [5] |
Table 4: Pharmacokinetics of this compound in Dogs
| Administration Route | Dose | Peak Serum Concentration (µg/mL) | Bioavailability (%) | Elimination Half-life (t½λ2) (min) | Reference |
| Intravenous (IV) | 20 mg/kg | - | - | 81.4 ± 9.7 | [6] |
| Intramuscular (IM) | 20 mg/kg | 35.9 ± 5.4 | 85.1 ± 13.5 | 145.4 ± 12.3 | [6] |
Experimental Protocols
Rabbit Model of Aortic Valve Endocarditis
This protocol is adapted from established methods for inducing experimental endocarditis[7][8][9].
Objective: To evaluate the efficacy of this compound in reducing bacterial load in aortic valve vegetations.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Polyethylene catheter
-
Bacterial strain (e.g., S. aureus, Enterococcus faecalis)
-
This compound for injection
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Sterile surgical instruments
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Induction of Non-bacterial Thrombotic Endocarditis:
-
Anesthetize the rabbit.
-
Surgically expose the right carotid artery.
-
Insert a polyethylene catheter into the carotid artery and advance it into the left ventricle, across the aortic valve. The catheter placement induces trauma to the valve endothelium, leading to the formation of a sterile thrombus.
-
Secure the catheter in place and close the incision.
-
-
Bacterial Challenge:
-
24 hours after catheter placement, inject a prepared inoculum of the bacterial strain (e.g., 10^5 - 10^8 CFU in sterile saline) intravenously via the marginal ear vein.
-
-
This compound Treatment:
-
Initiate this compound treatment at a predetermined time post-infection (e.g., 24 hours).
-
Administer this compound via the desired route (e.g., intramuscularly) at a specified dosage and frequency (e.g., 40 mg/kg every 6 hours)[5].
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Homogenize the vegetations in sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the number of viable bacteria (CFU/gram of vegetation).
-
Compare the bacterial loads in the this compound-treated group to an untreated control group.
-
Mouse Model of Peritonitis-Induced Sepsis
This protocol is based on general methods for inducing peritonitis in mice[10].
Objective: To assess the efficacy of this compound in improving survival in a mouse model of sepsis.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain (e.g., methicillin-sensitive or -resistant S. aureus)
-
This compound for injection
-
Gastric mucin (to enhance infectivity)
-
Sterile saline
Procedure:
-
Infection Induction:
-
Prepare an inoculum of the bacterial strain suspended in sterile saline, potentially mixed with gastric mucin.
-
Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be calibrated to induce a lethal infection in control animals.
-
-
This compound Treatment:
-
Administer this compound at a specified time post-infection (e.g., 1-2 hours).
-
The dosage and route of administration should be defined (e.g., subcutaneous or intravenous).
-
-
Efficacy Assessment:
-
Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
Calculate the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the animals from lethal infection[10].
-
Visualizations
Experimental Workflow Diagram
Caption: General workflow for an in vivo this compound efficacy study.
This compound's Mechanism of Action
Caption: this compound's mechanism of inhibiting bacterial cell wall synthesis.
References
- 1. This compound: In Vitro and Clinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of experimental Staphylococcus aureus abscesses: comparison of cefazolin, cephalothin, cefoxitin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefoperazone treatment of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of cefoperazone and this compound in dogs following single dose intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-aminoglycoside therapy of experimental enterococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental bacterial endocarditis. 3. Production and progress of the disease in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of this compound against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefamandole Susceptibility Testing via Agar Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to Cefamandole using the agar diffusion assay, commonly known as the Kirby-Bauer disk diffusion method. This standardized procedure is essential for preclinical development of new antimicrobial agents and for monitoring bacterial resistance.
Mechanism of Action
This compound is a second-generation cephalosporin antibiotic. Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][3] Like other β-lactam antibiotics, this compound binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inactivates the PBPs, which are essential enzymes for the final step of peptidoglycan synthesis. The inhibition of peptidoglycan synthesis leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][3]
Caption: Mechanism of action of this compound.
Experimental Protocol: Agar Diffusion Assay
This protocol is based on the standardized Kirby-Bauer disk diffusion method.[4][5][6]
1. Media Preparation: Mueller-Hinton Agar (MHA)
-
Composition: MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[7][8] Its composition includes beef extract, acid hydrolysate of casein, starch, and agar.[7][9] The starch absorbs bacterial toxins that could interfere with the antibiotic activity.[8][9]
-
Preparation:
-
Suspend the appropriate amount of MHA powder in purified water according to the manufacturer's instructions.[7][8]
-
Heat with frequent agitation and bring to a boil for 1 minute to ensure complete dissolution.[6][8]
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.[6]
-
Allow the agar to solidify at room temperature. The final pH should be between 7.2 and 7.4.[4][6]
-
Store the plates at 2-8°C.
-
2. Inoculum Preparation
-
From a pure culture on an 18-24 hour agar plate, select 3-5 well-isolated colonies of the same morphological type.[4][5]
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[4][5]
-
Incubate the broth at 35°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.[4][5] This standard corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Adjust the turbidity of the bacterial suspension by adding sterile saline or broth if it's too heavy, or more bacteria if it's too light.[6] The inoculum must be used within 15 minutes of preparation.[6][10]
3. Inoculation of the Mueller-Hinton Agar Plate
-
Dip a sterile cotton swab into the adjusted inoculum suspension.[6][10]
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess liquid.[6][10]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[5][6]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the antibiotic disks.[5][6]
4. Application of this compound Disks
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[5]
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If testing multiple antibiotics on the same plate, ensure the disks are spaced at least 24 mm apart from center to center.[5]
-
Once a disk is placed, do not move it as diffusion of the antibiotic into the agar begins immediately.[11]
5. Incubation
-
Invert the plates and incubate them at 35°C for 16-24 hours.
6. Interpretation of Results
-
After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
-
Interpret the results based on the zone diameter interpretive criteria provided in the tables below. The results are categorized as Susceptible (S), Intermediate (I), or Resistant (R).[12]
Data Presentation
Table 1: Zone Diameter Interpretive Criteria for this compound (30 µg)
| Organism Group | Disk Content | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Enterobacteriaceae | 30 µg | ≥ 18 | 15-17 | ≤ 14 |
| Staphylococcus spp. | 30 µg | ≥ 18 | 15-17 | ≤ 14 |
Source: Liofilchem® Antibiotic Disc Interpretative Criteria and Quality Control.[13]
Table 2: Quality Control Ranges for this compound (30 µg) Disk Diffusion Testing
| Quality Control Strain | ATCC® Number | Expected Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 26-32 |
| Staphylococcus aureus | 25923 | 26-34 |
| Haemophilus influenzae | 49766 | See CLSI M100 for specific ranges |
Source: Liofilchem® Antibiotic Disc Interpretative Criteria and Quality Control, and information regarding the development of a new control strain for Haemophilus influenzae.[13][14]
Note: It is crucial to perform quality control testing with each new batch of media and disks, and on a routine basis, to ensure the accuracy of the results.[15] If the zone diameters for the QC strains fall outside the acceptable ranges, the test results are considered invalid.
Experimental Workflow Diagram
Caption: Agar diffusion assay experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Nafate? [synapse.patsnap.com]
- 4. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. asm.org [asm.org]
- 7. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. liofilchem.net [liofilchem.net]
- 14. Development of revised quality control limits for disk diffusion susceptibility tests of selected cephem antibiotics with Haemophilus influenzae and description of a new control strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for the Evaluation of Cefamandole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.[1][3] While extensively used in clinical settings, its application as a preventative agent for bacterial contamination in mammalian cell culture is not well-documented.
These application notes provide a comprehensive overview of this compound's properties and a framework for researchers interested in evaluating its potential use in their specific cell culture systems. Due to the lack of established protocols for this particular application, the following sections detail the necessary experimental procedures to determine optimal, non-toxic working concentrations.
Mechanism of Action
This compound, like other cephalosporin antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The key steps in this process are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1][3]
-
Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. This cross-linking provides the cell wall with its structural integrity.
-
Cell Lysis: By inhibiting this process, this compound leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.[1]
Antibacterial Spectrum of this compound
This compound has demonstrated in vitro activity against a variety of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for this compound against several bacterial species.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.08 - 100[1][2] |
| Staphylococcus aureus | 0.1 - 12.5 |
| Klebsiella pneumoniae | 0.8 - 12.5[1] |
| Haemophilus influenzae | 0.06 - >16 |
| Proteus mirabilis | 0.1 - >100 |
| Enterobacter spp. | 0.1 - >100 |
Note: The effectiveness of this compound can be influenced by the inoculum size. Increased bacterial load may lead to higher resistance. Strains of Pseudomonas spp. are generally resistant to this compound.[2][4]
Potential Off-Target Effects on Eukaryotic Cells: The Vitamin K Cycle
While the primary target of this compound is bacterial, in vitro studies have shown that at high concentrations (6-10 mM), it can inhibit enzymes involved in the vitamin K cycle in mammalian cells.[5][6][7] Specifically, this compound has been shown to inhibit vitamin K-dependent carboxylase and, to a lesser extent, vitamin K epoxide reductase.[5][6][7] This cycle is crucial for the post-translational modification of proteins involved in blood coagulation. It is important to note that the clinical relevance of this finding and its implication for cell culture applications at typical antimicrobial concentrations are not well established.
Protocols for Evaluating this compound in a Cell Culture System
Due to the absence of established working concentrations and cytotoxicity data for this compound in cell culture, it is imperative that researchers perform a thorough evaluation for their specific cell line of interest. The following protocols provide a general framework for this evaluation.
Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt (powder form)[1]
-
Sterile, nuclease-free water or DMSO[1]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Protocol:
-
Determine the desired stock concentration. A common starting point for antibiotic stock solutions is 1000x the expected working concentration. Given the MIC values, a stock solution of 10-50 mg/mL is a reasonable starting point for further dilutions.
-
Consult the manufacturer's instructions for solubility. this compound sodium salt is soluble in water, methanol, and DMSO.[1] For cell culture applications, sterile water or DMSO are the preferred solvents.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile solvent to achieve the desired stock concentration. For example, to make a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of solvent.
-
Gently vortex or swirl the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube. This step is crucial to remove any potential bacterial contamination from the powder or solvent.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination of the entire stock.
-
Label the aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C. Frozen solutions of this compound nafate have been shown to be stable for at least 26 weeks at -20°C.[8]
Determining the Optimal Working Concentration (Kill Curve Assay)
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill non-resistant cells. This is crucial for establishing a working concentration that is effective against contaminants without being overly toxic to the cultured cells.
Materials:
-
The cell line of interest, in the logarithmic growth phase
-
Complete cell culture medium
-
Multi-well plates (24- or 96-well plates are suitable)
-
This compound stock solution
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Cell viability assay (e.g., Trypan Blue exclusion, MTT assay)
Protocol:
-
Plate cells: Seed the cells in a multi-well plate at a density that will allow them to reach approximately 30-50% confluency the next day.
-
Prepare dilutions: The following day, prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A broad range of concentrations should be tested initially (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500, 1000 µg/mL). It is recommended to perform each concentration in triplicate. Include a "no antibiotic" control.
-
Treat cells: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate and observe: Incubate the plate under standard conditions. Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or reduced proliferation.
-
Replenish medium: Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.
-
Determine cell viability: After 7-10 days of incubation, assess the cell viability in each well using a standard method like Trypan Blue staining or an MTT assay.
-
Analyze results: The optimal working concentration for preventing contamination is typically the lowest concentration that results in complete cell death of the non-resistant cell line. This concentration should then be tested for its long-term effects on the growth and health of the desired cell line.
Monitoring for Bacterial Contamination
Even when using antibiotics, it is crucial to regularly monitor cultures for signs of contamination.
Macroscopic Signs:
-
Turbidity: The culture medium appears cloudy or hazy.
-
Color Change: A rapid drop in pH due to bacterial metabolism will cause the phenol red indicator in the medium to turn yellow.
-
Surface Film: A thin film may be visible on the surface of the culture medium.
Microscopic Signs:
-
Morphology: Bacteria appear as small, distinct shapes (cocci, bacilli, or spirilla) between the cultured cells.
-
Motility: Observe for movement of these small particles. While some movement may be due to Brownian motion, directed movement is a strong indicator of bacterial contamination.
Summary and Recommendations
This compound is a potent, broad-spectrum antibiotic with a well-defined mechanism of action against a variety of bacteria. However, its use as a prophylactic agent in mammalian cell culture is not well-established, and there is a lack of data on recommended working concentrations and cytotoxicity for common cell lines.
Therefore, researchers considering the use of this compound in cell culture should:
-
Proceed with caution: The absence of established protocols suggests that other, more commonly used antibiotics (e.g., Penicillin-Streptomycin, Gentamicin) may be more suitable and have more predictable outcomes.
-
Perform thorough validation: If this compound is to be used, it is essential to perform a comprehensive kill curve assay to determine the optimal, non-toxic concentration for the specific cell line being used.
-
Regularly monitor for contamination: The use of antibiotics should not replace aseptic technique and regular monitoring for signs of contamination.
-
Consider potential off-target effects: Be aware of the potential for antibiotics to influence cellular processes, as has been noted with other antibiotics in cell culture.
By following these guidelines and performing the necessary validation experiments, researchers can make an informed decision about the suitability of this compound for their specific cell culture needs.
References
- 1. Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future | Auctores [auctoresonline.org]
- 2. toku-e.com [toku-e.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cephalosporin nephrotoxicity. Transport, cytotoxicity and mitochondrial toxicity of cephaloglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shijiebiaopin.net [shijiebiaopin.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Cefamandole formulation for parenteral administration in research
Application Notes: Cefamandole Formulation for Parenteral Administration in Research
Introduction
This compound is a second-generation, broad-spectrum cephalosporin antibiotic.[1] For parenteral administration, it is typically formulated as its formate ester prodrug, this compound Nafate, which is a white to off-white crystalline powder.[1][2][3] Following administration, this compound nafate rapidly hydrolyzes to this compound, the active form.[3] These notes provide essential information for researchers utilizing this compound in preclinical and laboratory settings, focusing on its formulation, stability, and handling for parenteral applications.
Mechanism of Action
The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis.[4][5] Like other beta-lactam antibiotics, this compound binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inactivates the enzymes responsible for the final stage of peptidoglycan synthesis, which involves cross-linking of peptidoglycan chains. The disruption of this process compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[4][5]
Formulation and Reconstitution
This compound nafate is supplied as a sterile powder for reconstitution. For research purposes, sterile, high-purity diluents should be used.
Table 1: Recommended Diluents and Concentrations for Reconstitution
| Administration Route | Diluent | Concentration per gram of this compound |
| Intramuscular (IM) | Water for Injections (WFI), 0.9% Sodium Chloride, 5% Dextrose[6][7] | 3 mL[3] |
| Intravenous (IV) | Water for Injections (WFI), 5% Dextrose, 0.9% Sodium Chloride[3] | 10 mL for direct injection[3] |
Note: After reconstitution, shake the vial well until the powder is completely dissolved.[3] The reconstituted solution should be clear.
Stability and Storage
The stability of reconstituted this compound is dependent on the diluent, concentration, and storage temperature.
Table 2: Stability of Reconstituted this compound Nafate Solutions
| Diluent | Concentration | Storage Temperature | Stability Period |
| Various IV Solutions | 2 mg/mL | 25°C (77°F) | >90% potency retained for at least 3 days in most solutions[8] |
| Various IV Solutions | 2 mg/mL | 5°C (41°F) | >90% potency retained for 10 days in most solutions[8] |
| 0.9% NaCl or 5% Dextrose | 2% (20 mg/mL) | 24°C (75°F) | Stable for approximately 5 days[9][10] |
| 0.9% NaCl or 5% Dextrose | 2% (20 mg/mL) | 5°C (41°F) | Stable for approximately 44 days[9][10] |
| WFI, 0.9% NaCl, or 5% Dextrose | IV dilutions | -20°C (-4°F) | Stable for at least 26 weeks in glass or PVC containers[6][7] |
| WFI, 0.9% NaCl, or 5% Dextrose | IM dilutions | -20°C (-4°F) | Stable for 52 weeks[6][7] |
Note: For microbiological safety, it is recommended to use freshly prepared solutions or store them for no longer than 24 hours at 2°C to 8°C.[3] A gradual decrease in pH may be observed in frozen solutions over time.[6][7]
Compatibility and Incompatibilities
Understanding the compatibility of this compound with other agents and solutions is critical for experimental design.
Table 3: Compatibility Profile of this compound Nafate
| Agent/Solution Category | Compatibility Status | Specific Examples and Notes |
| Aminoglycosides | Incompatible | Do not mix in the same IV fluid container; administer at separate sites if used in combination therapy.[2] |
| Calcium/Magnesium Salts | Incompatible | This compound formulations contain sodium carbonate and are incompatible with solutions containing calcium or magnesium salts.[3] |
| Certain IV Solutions | Incompatible | Visual incompatibilities have been observed with Acetated Ringer's, Ringer's, and Lactated Ringer's injections.[8] |
| Lidocaine HCl | Compatible | Compatible at certain concentrations for reducing pain on intramuscular injection.[8] |
| Other Cephalosporins | Compatible | This compound nafate was found to be stable for 48 hours when mixed with clindamycin phosphate in 5% dextrose or 0.9% sodium chloride injections.[11] |
Protocol 1: Reconstitution of this compound Nafate for Research Use
This protocol describes the aseptic reconstitution of this compound nafate powder for use in in vitro or in vivo research.
Materials:
-
Vial of this compound nafate (e.g., 1 g)
-
Sterile diluent (e.g., Water for Injection, 0.9% Sodium Chloride)
-
Sterile syringe and needle
-
70% ethanol wipes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Ensure all materials are within a sterile field (e.g., a laminar flow hood).
-
Wipe the rubber stopper of the this compound vial and the diluent vial with a 70% ethanol wipe.
-
Using a sterile syringe, draw the required volume of diluent (e.g., 10 mL for a 1 g vial for IV concentration).
-
Inject the diluent into the this compound vial. To avoid pressure buildup, allow for venting.
-
Gently swirl or shake the vial until the powder is completely dissolved.[3]
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
The reconstituted solution is now ready for further dilution into experimental media or for direct administration. Use immediately or store under appropriate conditions as outlined in Table 2.
Protocol 2: Stability Assessment of Reconstituted this compound via HPLC
This protocol outlines a method to determine the stability of a this compound formulation by quantifying the drug concentration over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reconstituted this compound solution
-
HPLC system with UV detector
-
C18 analytical column
-
Mobile phase (e.g., acetonitrile/water/buffer mixture)
-
This compound analytical standard
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound analytical standard in the mobile phase. Create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation:
-
Reconstitute this compound nafate as described in Protocol 1 to a known concentration.
-
Dispense aliquots into appropriate storage vials (e.g., glass vials).
-
Store the vials under the desired experimental conditions (e.g., 5°C, 25°C, protected from light).
-
-
Sample Collection: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from a vial. Dilute the sample with the mobile phase to fall within the range of the standard curve.
-
HPLC Analysis:
-
Set up the HPLC system. A validated method from the literature should be adapted. Typical parameters might include:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~254 nm
-
Injection Volume: 20 µL
-
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Use the standard curve to calculate the concentration of this compound in each sample.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.[11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of frozen solutions of this compound nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound nafate injection with parenteral solutions and additives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Stability of this compound nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, this compound nafate, or cefazolin sodium in two intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbiological Assay of Cefamandole in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Monitoring its concentration in serum is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring optimal dosing regimens. Microbiological assays provide a reliable and cost-effective method for determining the biological activity of this compound in serum samples.
This document provides detailed protocols for the determination of this compound concentration in serum using two common microbiological assay methods: the agar well diffusion assay and the turbidimetric assay. These methods are based on the principle that the extent of inhibition of a susceptible microorganism's growth is proportional to the concentration of the antibiotic present.
Principle of Microbiological Assays
Microbiological assays for antibiotics rely on the dose-dependent inhibition of a susceptible microorganism's growth.
-
Agar Diffusion Assay (Cylinder-Plate or Well Diffusion): An agar plate is uniformly seeded with a susceptible test organism. Solutions containing known concentrations of this compound (standards) and the unknown serum samples are placed in wells cut into the agar. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. This results in a circular zone of no growth (zone of inhibition) around the well. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[2][3]
-
Turbidimetric Assay (Broth Dilution): This method measures the inhibition of microbial growth in a liquid medium.[4] Known concentrations of this compound and the test samples are added to a broth culture of a susceptible microorganism. After incubation, the turbidity of the culture, which is a measure of microbial growth, is determined spectrophotometrically. The degree of growth inhibition is related to the concentration of the antibiotic.[5]
Experimental Protocols
A critical initial step for assays involving this compound nafate is its hydrolysis to the microbiologically active this compound. Before the assay, this compound nafate should be hydrolyzed by incubation for 1 hour at 37°C in a pH 8 buffer (0.1 M) or for 30 minutes at room temperature in an aqueous solution with 1.25 molar equivalents of sodium carbonate.[6][7]
Agar Well Diffusion Assay
a. Materials and Reagents
-
Test Organism: Staphylococcus aureus (e.g., ATCC® 25923™ or ATCC® 6538P™) is a commonly used susceptible organism.[8][9]
-
Culture Media: Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).
-
Phosphate Buffer: 0.1 M, pH 6.0.
-
This compound Reference Standard: Of known purity.
-
Sterile Saline: 0.9% NaCl.
-
Pooled Human Serum: From healthy donors, antibiotic-free.
-
Sterile Petri Dishes, Pipettes, and Well Cutter.
b. Preparation of Inoculum
-
Rehydrate a lyophilized culture of Staphylococcus aureus according to the supplier's instructions (e.g., ATCC).
-
Inoculate a Tryptic Soy Broth (TSB) tube with the rehydrated culture and incubate at 37°C for 18-24 hours.
-
Dilute the overnight culture with sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Preparation of Standard and Sample Solutions
Table 1: Preparation of this compound Standard Solutions
| Standard | Concentration (µg/mL) | Preparation |
| Stock Solution | 1000 | Dissolve 10 mg of this compound reference standard in 10 mL of 0.1 M phosphate buffer (pH 6.0). |
| S5 | 20.0 | 200 µL of Stock Solution diluted to 10 mL with pooled human serum. |
| S4 | 10.0 | 5 mL of S5 diluted to 10 mL with pooled human serum. |
| S3 | 5.0 | 5 mL of S4 diluted to 10 mL with pooled human serum. |
| S2 | 2.5 | 5 mL of S3 diluted to 10 mL with pooled human serum. |
| S1 | 1.25 | 5 mL of S2 diluted to 10 mL with pooled human serum. |
-
Sample Preparation: Patient serum samples should be used directly or diluted with pooled human serum if high concentrations of this compound are expected.
d. Assay Procedure
-
Prepare seeded agar plates by adding the standardized S. aureus inoculum to molten MHA (cooled to 45-50°C) at a ratio of 1:100 (v/v). Swirl to mix and pour into sterile petri dishes to a uniform depth of 4 mm.[10] Allow the agar to solidify.
-
Using a sterile well cutter, create wells of 6-8 mm in diameter in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of each standard solution and serum sample into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a caliper.
e. Data Analysis
-
Plot the square of the diameter of the zone of inhibition (mm²) against the logarithm of the this compound concentration (µg/mL) for the standard solutions.
-
Perform a linear regression analysis to obtain a standard curve.
-
Determine the concentration of this compound in the serum samples by interpolating their squared zone diameters on the standard curve.
Table 2: Example Data for Standard Curve Construction
| Standard | Concentration (µg/mL) | Log Concentration | Zone Diameter (mm) | Zone Diameter² (mm²) |
| S1 | 1.25 | 0.097 | 12.5 | 156.25 |
| S2 | 2.5 | 0.398 | 15.0 | 225.00 |
| S3 | 5.0 | 0.699 | 18.0 | 324.00 |
| S4 | 10.0 | 1.000 | 21.0 | 441.00 |
| S5 | 20.0 | 1.301 | 24.5 | 600.25 |
Turbidimetric Assay
a. Materials and Reagents
-
Test Organism: Staphylococcus aureus (as above).
-
Culture Medium: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
-
This compound Reference Standard.
-
Pooled Human Serum.
-
Sterile Test Tubes and Pipettes.
-
Spectrophotometer.
-
Formaldehyde Solution (37%).
b. Preparation of Inoculum and Standard Solutions
-
Inoculum: Prepare a standardized suspension of S. aureus in TSB equivalent to a 0.5 McFarland standard, then further dilute 1:100 in fresh TSB.
-
Standard and Sample Solutions: Prepare as described in Table 1, using TSB as the diluent instead of pooled human serum for the standards if a serum-free standard curve is desired. However, for serum samples, it is best to prepare standards in a similar matrix (pooled serum).
c. Assay Procedure
-
Dispense 9 mL of the diluted inoculum into sterile test tubes.
-
Add 1 mL of each this compound standard solution and serum sample to the respective tubes.
-
Include a control tube with 9 mL of inoculated broth and 1 mL of sterile saline (growth control) and a blank tube with 10 mL of uninoculated broth.
-
Incubate the tubes in a shaking water bath at 37°C for 3-5 hours, or until sufficient turbidity has developed in the growth control.
-
Stop the bacterial growth by adding 0.5 mL of formaldehyde solution to each tube.
-
Measure the absorbance (optical density) of each tube at a wavelength of 530 nm, using the blank tube to zero the spectrophotometer.
d. Data Analysis
-
Plot the absorbance readings against the this compound concentration for the standard solutions.
-
Perform a regression analysis to generate a standard curve.
-
Determine the this compound concentration in the serum samples by interpolating their absorbance values on the standard curve.
Table 3: Example Data for Turbidimetric Assay Standard Curve
| Standard | Concentration (µg/mL) | Absorbance (530 nm) |
| S1 | 1.25 | 0.65 |
| S2 | 2.5 | 0.50 |
| S3 | 5.0 | 0.35 |
| S4 | 10.0 | 0.20 |
| S5 | 20.0 | 0.10 |
| Growth Control | 0 | 0.80 |
Visualizations
Caption: Workflow for the Agar Well Diffusion Assay.
Caption: Workflow for the Turbidimetric Assay.
Quality Control
-
A reference standard of this compound should be run with each assay.
-
Quality control strains with known this compound susceptibility should be included to ensure the validity of the results.[11]
-
All assays should be performed in triplicate to ensure precision.
-
The standard curve should demonstrate good linearity (r² > 0.98).
References
- 1. Interpretive Criteria for this compound and Cephalothin Disk Diffusion Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. singerinstruments.com [singerinstruments.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Comparison of this compound nafate to this compound by microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound nafate to this compound by microbiological assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of this compound against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complete Genome Sequence of the Quality Control Strain Staphylococcus aureus subsp. aureus ATCC 25923 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cefamandole Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Cefamandole, a second-generation cephalosporin antibiotic, against clinically relevant bacterial isolates. The included protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility of results.
Introduction
This compound is a broad-spectrum, semi-synthetic beta-lactam antibiotic.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[4][5][6] This prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.[2][5] this compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, although it is not effective against Pseudomonas aeruginosa or Enterococcus faecalis.[7][8] Resistance to this compound is often mediated by the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic.[6][9]
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Clinical Isolate ID | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| CI-001 | Staphylococcus aureus | 1 | 2 | Susceptible |
| CI-002 | Escherichia coli | 4 | 8 | Susceptible |
| CI-003 | Klebsiella pneumoniae | 16 | >64 | Intermediate |
| CI-004 | Enterococcus faecalis | >64 | >64 | Resistant |
| CI-005 | Pseudomonas aeruginosa | >64 | >64 | Resistant |
Note: The interpretive criteria (Susceptible, Intermediate, Resistant) should be based on the latest version of the CLSI M100 document.
Table 2: Example Disk Diffusion Zone Diameter Data for this compound (30 µg disk)
| Clinical Isolate ID | Organism | Zone Diameter (mm) | Interpretation |
| CI-001 | Staphylococcus aureus | 25 | Susceptible |
| CI-002 | Escherichia coli | 20 | Susceptible |
| CI-003 | Klebsiella pneumoniae | 16 | Intermediate |
| CI-004 | Enterococcus faecalis | 6 | Resistant |
| CI-005 | Pseudomonas aeruginosa | 6 | Resistant |
Note: The interpretive criteria (Susceptible, Intermediate, Resistant) should be based on the latest version of the CLSI M100 document.
Table 3: CLSI Quality Control Ranges for this compound
| Quality Control Strain | Test Method | This compound Concentration | Acceptable Range |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.25 - 1 µg/mL | As per latest CLSI M100 |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 µg/mL | As per latest CLSI M100 |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg) | 23 - 29 mm | As per latest CLSI M100 |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (30 µg) | 26 - 32 mm | As per latest CLSI M100 |
Note: Researchers must refer to the most current version of the CLSI M100 document for the latest quality control ranges as these are subject to change.[10][11][12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines outlined in the CLSI M07 document.[13][14]
Materials:
-
This compound analytical standard
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. Further dilute to the required starting concentration for serial dilutions.
-
Preparation of Microtiter Plates: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Culture the clinical isolates on an appropriate agar medium overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Quality Control: Concurrently test the recommended QC strains. The MIC values for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, subculture 10 µL from each well that shows no visible growth onto a suitable agar plate.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Disk Diffusion Susceptibility Testing
This protocol is based on the CLSI M02 document.
Materials:
-
This compound disks (30 µg)
-
Clinical bacterial isolates
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Antibiotic Disk: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria in the current CLSI M100 document.
-
Quality Control: Test the recommended QC strains in parallel. The zone diameters for the QC strains must be within the acceptable ranges defined in the CLSI M100 document.
Visualizations
Caption: this compound's mechanism of action via inhibition of peptidoglycan synthesis.
Caption: AmpC beta-lactamase induction pathway leading to this compound resistance.
Caption: Experimental workflow for this compound susceptibility testing.
References
- 1. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 2. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]
- 3. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Interpretive Criteria for this compound and Cephalothin Disk Diffusion Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. pid-el.com [pid-el.com]
- 12. iacld.com [iacld.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
Application of Cefamandole in Synergistic Antibiotic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefamandole, a second-generation cephalosporin antibiotic, has been a subject of numerous studies exploring its potential in synergistic combination therapies. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound with other antibiotics against various bacterial pathogens. The information compiled herein is based on published research and aims to facilitate the design and execution of in vitro synergy studies.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). When used in combination with other antimicrobial agents, such as aminoglycosides or fosfomycin, it can exhibit synergistic activity, where the combined effect is greater than the sum of their individual effects. This approach can be particularly beneficial in combating antibiotic resistance and treating severe infections.
Synergistic Combinations and Target Organisms
Several studies have demonstrated the synergistic potential of this compound against a range of Gram-positive and Gram-negative bacteria. The following table summarizes key findings from these studies.
| Antibiotic Combination | Target Organism(s) | Key Findings |
| This compound + Tobramycin | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Synergistic or partially synergistic bactericidal effects were observed against 60% of S. aureus isolates, 96% of E. coli isolates, and 76% of K. pneumoniae isolates. No antagonistic effects were noted.[1] |
| This compound + Gentamicin | Staphylococcus aureus, Proteus, Klebsiella, Escherichia coli, Enterobacter, Haemophilus influenzae | Synergy was observed against all studied strains when they were sensitive to both this compound and gentamicin.[2] |
| This compound + Fosfomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergism was observed in 66% of 148 MRSA strains tested with the fosfomycin-cefamandole combination.[3][4] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Principle: This method involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, in a microtiter plate. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and the second test antibiotic stock solutions
-
Pipettes and multichannel pipettes
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound along the x-axis (columns) of the microtiter plate.
-
Prepare serial two-fold dilutions of the second antibiotic along the y-axis (rows) of the plate.
-
The final volume in each well should be 50 µL of CAMHB containing the appropriate antibiotic concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include control wells:
-
Growth control (no antibiotics)
-
Sterility control (no bacteria)
-
MIC of this compound alone
-
MIC of the second antibiotic alone
-
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Calculation of FIC Index:
-
Calculate the FIC for each antibiotic:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of second antibiotic (FIC B) = MIC of second antibiotic in combination / MIC of second antibiotic alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Principle: This dynamic method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics, alone and in combination, and determining the number of viable bacteria at various time points.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and the second test antibiotic stock solutions
-
Sterile test tubes or flasks
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader, colony counter)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotics)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC, 2 x MIC)
-
Second antibiotic alone (at a specific concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual drugs)
-
-
-
Incubation and Sampling:
-
Incubate the tubes/flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in the initial inoculum count.
-
Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Proposed Mechanism of Synergy: this compound and Aminoglycosides
Caption: Mechanism of synergy between this compound and aminoglycosides.
References
- 1. In Vitro Synergy of this compound-Tobramycin Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro comparison of synergism between this compound and gentamicin or tobramycin by the triple layer agar method with enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of fosfomycin, alone and in combination, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Bacterial Resistance to Cefamandole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of bacterial resistance to Cefamandole.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria primarily develop resistance to this compound through three main mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the this compound molecule.[1]
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular target of this compound, which reduces the drug's binding affinity. A notable example is the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[2]
-
Reduced Drug Accumulation: Changes in the bacterial cell envelope that limit the amount of this compound reaching its target. This includes the action of efflux pumps that actively transport the drug out of the cell and the loss or modification of outer membrane porins that reduce its influx.[3][4]
Q2: Which types of β-lactamases are most effective at hydrolyzing this compound?
A2: this compound can be hydrolyzed by various β-lactamases. Class C cephalosporinases, often encoded by the ampC gene in many Gram-negative bacteria like Enterobacter species, are particularly effective at degrading this compound.[5] Some Class A enzymes may also exhibit activity against this compound.[6][7]
Q3: How does PBP2a confer resistance to this compound in MRSA?
A3: PBP2a, encoded by the mecA gene, is a transpeptidase with a very low affinity for most β-lactam antibiotics, including this compound.[2][8] In the presence of this compound, the native PBPs of S. aureus are inhibited, but PBP2a can continue to carry out the essential cross-linking of the peptidoglycan cell wall, allowing the bacteria to survive and grow.[2][8] this compound has been shown to have a higher affinity for PBP2a compared to methicillin.[6]
Q4: What is the role of efflux pumps in this compound resistance?
A4: Efflux pumps are transport proteins that actively expel toxic substances, including antibiotics like this compound, from the bacterial cell. In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance and can recognize and transport a wide range of substrates, including cephalosporins.[3][9] Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its PBP targets in sufficient quantities to be effective.
Q5: Can the loss of porins lead to this compound resistance?
A5: Yes, particularly in Gram-negative bacteria. Porins are channel-forming proteins in the outer membrane that allow the passive diffusion of small hydrophilic molecules like this compound into the periplasmic space where the PBPs are located.[10] The loss or reduced expression of key porins, such as OmpF and OmpC in E. coli, can significantly decrease the permeability of the outer membrane to this compound, thereby contributing to resistance.[4]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Testing
Q: My MIC results for this compound are inconsistent across replicates. What could be the cause?
A: Inconsistent MIC results can arise from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) and is used within 15 minutes of preparation. A non-homogenous suspension can lead to variable cell numbers in different wells.[11][12]
-
Compound Precipitation: this compound, at higher concentrations, might precipitate in the broth, especially if not fully dissolved initially. This can lead to "cloudy" wells that are difficult to interpret. Ensure the stock solution is fully dissolved before preparing dilutions.[13]
-
Skipped Wells: The phenomenon of "skipped wells" (no growth in a well but growth in wells with higher antibiotic concentrations) can occur.[10][14] This may be due to contamination, inaccurate pipetting, or the specific characteristics of the bacterial strain. Re-testing with careful attention to aseptic technique and pipetting is recommended.
-
Media Composition: The cation concentration (e.g., Ca²⁺, Mg²⁺) in Mueller-Hinton Broth can affect the activity of some antibiotics. Ensure the media is prepared according to CLSI or EUCAST standards.[11]
Q: The MIC value for my control strain is out of the acceptable range. What should I do?
A: If the control strain MIC is out of range, the results for the test isolates are not valid.
-
Check Reagents and Materials: Verify the expiration date and proper storage of the this compound powder, broth, and control strain.
-
Review Technique: Ensure all steps of the protocol, including inoculum preparation, dilution series, and incubation conditions, were performed correctly.
-
Subculture Control Strain: The control strain may have lost its expected susceptibility profile. Subculture it from a fresh stock to ensure purity and viability.
-
Repeat the Assay: Repeat the entire assay with fresh reagents and a newly prepared inoculum of the control strain.[15]
β-Lactamase Assays (Nitrocefin Assay)
Q: I am not seeing any color change in my positive control for the Nitrocefin assay.
A: A lack of color change in the positive control indicates a problem with the assay itself.
-
Reagent Degradation: Nitrocefin is light-sensitive and can degrade over time. Ensure it has been stored correctly (protected from light, at the recommended temperature) and is within its expiration date. Prepare fresh working solutions for each experiment.[16]
-
Inactive Enzyme: The β-lactamase used as a positive control may have lost its activity. Ensure it has been stored properly and handle it on ice.
-
Incorrect Buffer/pH: The activity of β-lactamases is pH-dependent. Verify that the assay buffer is at the correct pH (typically pH 7.0).[6]
-
Insufficient Incubation Time: While the reaction is often rapid, some β-lactamases may have lower activity. Allow for a sufficient incubation period (up to 60 minutes for some staphylococcal enzymes) before concluding a negative result.[17]
Q: My blank wells (no enzyme) are showing a color change.
A: Color change in the blank wells suggests contamination or a problem with the reagents.
-
Contaminated Reagents: The Nitrocefin solution or the assay buffer may be contaminated with β-lactamase. Use fresh, sterile reagents.
-
Spontaneous Degradation: At high concentrations or in certain buffer conditions, Nitrocefin may show some spontaneous hydrolysis. If the working solution of Nitrocefin is red before the assay, it should be diluted further until it is yellow.[16]
Penicillin-Binding Protein (PBP) Binding Assays
Q: I am having trouble detecting a clear PBP profile on my gel.
A: Several factors can lead to a poor PBP profile.
-
Membrane Preparation: Inefficient cell lysis or incomplete membrane isolation will result in a low concentration of PBPs. Ensure the lysis method (e.g., sonication, French press) is effective and that the ultracentrifugation steps are performed correctly to pellet the membranes.
-
Protein Degradation: PBPs can be susceptible to degradation by proteases released during cell lysis. Keep samples on ice throughout the preparation and consider adding protease inhibitors.
-
Insufficient Labeling: The concentration of the labeled penicillin (e.g., 3H-penicillin, Bocillin-FL) may be too low, or the incubation time may be too short for adequate binding. Optimize the concentration and incubation time.
-
Gel Electrophoresis: Ensure the SDS-PAGE gel is run under the correct conditions to resolve the PBP bands, which are often high molecular weight proteins.
Q: The results of my competitive PBP binding assay are not reproducible.
A: Reproducibility issues in competitive binding assays often stem from technical variability.
-
Inaccurate Concentrations: Precisely determine the concentrations of the labeled penicillin, the competitor (this compound), and the PBP preparation.
-
Equilibrium Not Reached: Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This may need to be determined empirically.
-
Incomplete Removal of Unbound Label: Thoroughly wash the membranes after incubation to remove all unbound labeled penicillin, as this can lead to high background signal.
Quantitative Data Summary
Table 1: this compound MIC Values for Susceptible and Resistant Bacteria
| Bacterium | Resistance Mechanism | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) |
| Staphylococcus aureus | PBP2a (MRSA) | ≤ 2 | 8 to >64 |
| Escherichia coli | AmpC β-lactamase | ≤ 8 | ≥ 32 |
| Enterobacter cloacae | AmpC β-lactamase (derepressed) | ≤ 8 | > 64 |
Note: MIC values can vary depending on the specific strain and testing methodology.[18][19][20][21][22]
Table 2: Kinetic Parameters of AmpC β-lactamase for Cephalosporin Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cephalothin | E. cloacae P99 | 15-20 | 2,100 | 1.2 x 10⁸ |
| This compound | E. cloacae P99 | ~25 | ~93 | ~3.7 x 10⁶ |
| Cefoxitin | E. cloacae P99 | 0.07 | 0.0012 | 1.7 x 10⁴ |
Note: Kinetic parameters are highly dependent on the specific enzyme and experimental conditions.[5][23]
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Weigh a precise amount of this compound analytical powder and dissolve it in a suitable solvent (e.g., sterile distilled water or buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Also, include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[11][24][25]
Nitrocefin Assay for β-Lactamase Activity
This is a qualitative and quantitative colorimetric assay.
-
Prepare Nitrocefin Solution: Prepare a working solution of Nitrocefin (typically 0.5-1.0 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Protect the solution from light.[16]
-
Prepare Bacterial Lysate: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and resuspend them in assay buffer. Lyse the cells by sonication or with a chemical lysis reagent to release the periplasmic β-lactamases. Centrifuge to pellet the cell debris and collect the supernatant containing the enzyme.
-
Assay Setup: In a 96-well plate, add the bacterial lysate to the wells. Include a positive control (a known β-lactamase) and a negative control (assay buffer only).
-
Initiate Reaction: Add the Nitrocefin working solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 490 nm using a microplate reader. The hydrolysis of the yellow Nitrocefin to a red product results in an increase in absorbance. For quantitative analysis, take kinetic readings over time.[6]
-
Interpret Results: A rapid change in color from yellow to red indicates the presence of β-lactamase activity. The rate of color change is proportional to the enzyme activity.
Competitive PBP2a Binding Assay
This assay determines the affinity of this compound for PBP2a.
-
Prepare Membranes: Grow an MRSA strain known to express PBP2a. Harvest the cells and prepare membrane fractions containing the PBPs by cell lysis and ultracentrifugation.
-
Assay Setup: In microcentrifuge tubes, add a fixed amount of the membrane preparation.
-
Competition: Add varying concentrations of this compound to the tubes and incubate for a set period to allow binding to the PBPs.
-
Labeling: Add a fixed, sub-saturating concentration of a labeled β-lactam with known affinity for PBP2a (e.g., Bocillin-FL, a fluorescent penicillin). Incubate to allow the labeled compound to bind to any PBPs not occupied by this compound.
-
Stop Reaction and SDS-PAGE: Stop the reaction by adding a sample buffer. Separate the membrane proteins by SDS-PAGE.
-
Detection: Visualize the labeled PBPs using an appropriate method (e.g., fluorescence scanner for Bocillin-FL).
-
Analysis: The intensity of the labeled PBP2a band will decrease as the concentration of this compound increases. The concentration of this compound that inhibits 50% of the binding of the labeled β-lactam (IC₅₀) can be calculated to determine its relative binding affinity.[26][27]
Visualizations
Caption: Overview of this compound resistance mechanisms.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: AmpC β-lactamase induction by this compound.
References
- 1. Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection | Cellular and Molecular Biology [cellmolbiol.org]
- 2. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of penicillinase on this compound treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cross-resistance between methicillin and cephalosporins for staphylococci: a general assumption not true for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of this compound against methicillin-resistant strains of Staphylococcus aureus in vitro and in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mutations in the TolC Periplasmic Domain Affect Substrate Specificity of the AcrAB-TolC Pump [frontiersin.org]
- 25. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
Cefamandole Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Cefamandole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate after reconstitution. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation in a reconstituted this compound solution can be attributed to several factors:
-
Low Temperature Storage: Storing this compound solutions at refrigerated or frozen temperatures can sometimes lead to the formation of a transient haze or turbidity upon thawing. This is often reversible by allowing the solution to warm to room temperature.
-
Incomplete Dissolution: Ensure that the this compound powder is completely dissolved in the diluent. Inadequate mixing or insufficient solvent volume can lead to undissolved particles.
-
pH Effects: The solubility of this compound is pH-dependent. A significant shift in the pH of your solution could cause the drug to precipitate. It is crucial to use the recommended buffered solutions for reconstitution.
-
Incompatibility with Diluents: this compound may be incompatible with certain intravenous solutions, leading to precipitation. Refer to the stability data to ensure compatibility with your chosen diluent.
Troubleshooting Steps:
-
Gently warm the solution to room temperature if it has been refrigerated or frozen.
-
Ensure thorough mixing to completely dissolve the powder.
-
Verify the pH of your solution and adjust if necessary, using appropriate buffers.
-
Consult compatibility tables to confirm that your diluent is appropriate for this compound.
Q2: I've noticed a yellow discoloration in my this compound solution. Does this indicate degradation?
A2: Yes, a color change, typically to a yellow or brownish hue, is often an indicator of this compound degradation. This is a common characteristic of cephalosporin antibiotics in aqueous solutions. The discoloration is a result of the formation of degradation products through the hydrolysis of the β-lactam ring and other rearrangements. The rate of color change is often accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions. While a slight yellow tint may be acceptable for some applications, a significant color change suggests substantial degradation and potential loss of potency. It is recommended to use freshly prepared solutions whenever possible and to protect them from light.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by the following factors:
-
pH: this compound is most stable in a specific pH range. Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation.
-
Temperature: Higher temperatures accelerate the degradation rate of this compound. Therefore, it is recommended to store solutions at controlled room temperature, refrigerated, or frozen, depending on the required storage duration.
-
Concentration: The initial concentration of this compound in the solution can affect its stability.
-
Composition of the Aqueous Solution: The type of solvent (e.g., Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection) and the presence of other additives can impact the stability of this compound.[1]
-
Light Exposure: Exposure to light can promote the degradation of this compound. Solutions should be protected from light.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the available quantitative data on its stability in various aqueous solutions and temperatures.
Table 1: Stability of Reconstituted this compound Solutions
| Diluent | Concentration | Storage Temperature (°C) | Stability Duration (≥90% Potency) |
| 0.9% Sodium Chloride Injection | 2% | 24 | ~5 days[2] |
| 0.9% Sodium Chloride Injection | 2% | 5 | ~44 days[2] |
| 5% Dextrose Injection | 2% | 24 | ~5 days[2] |
| 5% Dextrose Injection | 2% | 5 | ~44 days[2] |
| Metronidazole Injection (0.5%) | 2% | 25 | 5 days[3] |
| Metronidazole Injection (0.5%) | 2% | 5 | ≥14 days[3] |
Table 2: Stability of Frozen this compound Nafate Solutions
| Dilution Type | Storage Temperature (°C) | Stability Duration | Observations |
| Intramuscular (I.M.) | -20 | 52 weeks[1] | --- |
| Intramuscular (I.M.) | -10 | --- | Some samples did not freeze completely and were turbid when thawed.[1] |
| Intravenous (I.V.) | -20 | 26 weeks[1] | --- |
| Intravenous (I.V.) in D5W | -10 | --- | Developed a transient haze.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound in aqueous solutions by separating the intact drug from its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., LiChrospher RP-18)
-
Acetonitrile (HPLC grade)
-
Triethylamine (HPLC grade)
-
Phosphoric acid
-
Purified water
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an aqueous triethylamine solution (e.g., 35:65 v/v). The aqueous phase is prepared by adding triethylamine (e.g., 10% v/v) to water and adjusting the pH to 2.5 with phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Dilute the this compound test solutions with the mobile phase to a concentration within the calibration range.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test samples.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the standards. Degradation products will appear as separate peaks.
6. Data Interpretation:
-
The stability of this compound is determined by the decrease in the peak area of the intact drug over time. The percentage of remaining this compound can be calculated using the formula: (Peak Area of this compound at time t / Initial Peak Area of this compound) x 100
Visualizations
This compound Degradation Pathway
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. This process can be initiated by both acidic and basic conditions.
Caption: Hydrolysis of the β-lactam ring in this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in performing a stability study of this compound in an aqueous solution.
Caption: Workflow for this compound stability testing.
Factors Influencing this compound Instability
This diagram illustrates the key factors that contribute to the degradation of this compound in aqueous solutions.
Caption: Key factors affecting this compound stability.
References
- 1. Stability of frozen solutions of this compound nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stabilities of this compound nafate and metronidazole when mixed together for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of this compound nafate degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefamandole Cross-Resistance in Beta-Lactams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cefamandole cross-resistance with other beta-lactam antibiotics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during antimicrobial susceptibility testing and related experiments.
FAQ 1: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes and solutions?
Inconsistent MIC values can arise from several factors.[1][2][3] Careful attention to experimental parameters is crucial for reproducibility.[2]
Troubleshooting Inconsistent MIC Results:
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Standardize Inoculum: Ensure the bacterial suspension turbidity matches a 0.5 McFarland standard to achieve a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL).[4][5] Inoculum must be used within 15 minutes of preparation.[5] |
| Antibiotic Preparation | Proper Stock Preparation: Prepare antibiotic stock solutions at concentrations of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6] Ensure complete dissolution and use appropriate solvents. |
| Serial Dilutions | Accurate Pipetting: Use calibrated pipettes and proper technique to perform accurate two-fold serial dilutions. Errors in this step can significantly alter the final concentrations in the microtiter plate wells.[7] |
| Incubation Conditions | Consistent Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours.[5] Ensure uniform temperature and atmospheric conditions across all plates. |
| Reading the MIC | Visual Inspection: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth.[8] Use a consistent light source and background for reading. For some antibiotics, trailing endpoints or paradoxical growth (Eagle effect) can occur, where growth appears at higher concentrations but not at lower ones.[7] In such cases, the MIC should be read as the lowest concentration with no visible growth. |
| Contamination | Aseptic Technique: Strict aseptic technique is essential to prevent contamination of media, antibiotic stocks, and bacterial cultures. |
| Bacterial Strain Viability | Fresh Cultures: Use fresh, pure bacterial cultures for inoculum preparation. Sub-culturing from old plates can lead to variability. |
FAQ 2: I am not detecting beta-lactamase activity in a strain that I suspect is resistant due to this mechanism. What could be the problem?
Several factors can influence the detection of beta-lactamase activity.
Troubleshooting Beta-Lactamase Assays:
| Potential Cause | Troubleshooting Steps |
| Inducible Beta-Lactamase Expression | Induction: Some bacteria, particularly Enterobacter species, possess inducible AmpC beta-lactamases.[9][10] Their expression may require the presence of an inducing agent, such as cefoxitin.[6][11] Consider performing the assay with and without an inducer. |
| Substrate Specificity | Choice of Substrate: Beta-lactamases exhibit varying substrate specificities. The commonly used chromogenic cephalosporin, nitrocefin, is a broad-spectrum substrate but may not be optimal for all beta-lactamases.[12][13][14] If you suspect a specific class of beta-lactamase, consider using a substrate that is preferentially hydrolyzed by that enzyme class. |
| Enzyme Location | Cell Lysate Preparation: For intracellular beta-lactamases, ensure efficient cell lysis to release the enzyme. Sonication or enzymatic lysis methods can be used.[12][13] |
| Assay Sensitivity | Enzyme Concentration: The concentration of beta-lactamase in the sample may be below the detection limit of the assay. Concentrate the cell lysate or use a more sensitive detection method if possible. |
| pH and Temperature | Optimal Conditions: Ensure the assay buffer pH and incubation temperature are optimal for the specific beta-lactamase being studied. The typical pH for these assays is 7.0.[13] |
FAQ 3: The zones of inhibition in my Kirby-Bauer disk diffusion assay are unclear or show colonies within the zone. How should I interpret this?
Irregular zones or the presence of colonies within the inhibition zone can complicate the interpretation of disk diffusion results.
Troubleshooting Disk Diffusion Assays:
| Potential Cause | Troubleshooting Steps |
| Inoculum Density | Standardized Inoculum: An inoculum that is too heavy can lead to smaller, less distinct zones, while a light inoculum can result in oversized zones. Always standardize the inoculum to a 0.5 McFarland turbidity standard.[4][5] |
| Agar Depth | Uniform Agar Depth: The depth of the Mueller-Hinton agar should be uniform (4 mm) to ensure consistent diffusion of the antibiotic.[4] |
| Disk Placement | Proper Application: Disks should be placed firmly on the agar surface to ensure good contact.[4] Avoid moving the disks once they have been placed. |
| Mixed Culture | Purity Check: The presence of colonies within a zone of inhibition may indicate a mixed culture containing a resistant subpopulation. Re-isolate colonies from within the zone and perform susceptibility testing on the pure culture. |
| Heteroresistance | Resistant Subpopulations: Some bacterial populations exhibit heteroresistance, where a subpopulation of cells is resistant to the antibiotic. This can manifest as colonies within the zone of inhibition. |
| Incubation Time and Temperature | Standardized Incubation: Incubate plates for 16-18 hours at 35°C.[5] Shorter or longer incubation times can affect the zone size. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound and other beta-lactams against a bacterial isolate.[6][8][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (e.g., 1280 µg/mL)
-
Sterile pipette tips and multichannel pipettor
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.
-
-
Prepare Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies and suspend them in broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL per well and a final inoculum of approximately 2.5 x 10⁵ CFU/mL.
-
-
Controls:
-
Growth Control: A well containing only inoculated broth.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to various antibiotics by measuring the diameter of the zone of growth inhibition.[4][5][16]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Antibiotic disks (including this compound and other beta-lactams)
-
Bacterial culture
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculate the Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Apply Antibiotic Disks:
-
Using sterile forceps, place the antibiotic disks on the surface of the agar, ensuring they are evenly spaced.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
-
Interpret Results:
-
Compare the measured zone diameters to the interpretive charts provided by the Clinical and Laboratory Standards Institute (CLSI) to determine if the organism is susceptible, intermediate, or resistant.
-
Protocol 3: Beta-Lactamase Activity Assay (Nitrocefin-Based)
This colorimetric assay detects the presence of beta-lactamase activity in a bacterial lysate.[12][13][14]
Materials:
-
Bacterial cell pellet
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Nitrocefin solution (a chromogenic cephalosporin)
-
96-well microtiter plate
-
Spectrophotometer
-
Sonicator or other cell lysis equipment
Procedure:
-
Prepare Cell Lysate:
-
Resuspend the bacterial cell pellet in assay buffer.
-
Lyse the cells using sonication on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Set up the Assay:
-
Add a specific volume of the cell lysate supernatant to the wells of a 96-well plate.
-
Include a positive control (a known beta-lactamase) and a negative control (assay buffer only).
-
-
Initiate the Reaction:
-
Add the nitrocefin solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 490 nm in a kinetic mode for 30-60 minutes. Hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Calculate Activity:
-
The rate of change in absorbance is proportional to the beta-lactamase activity. Calculate the activity based on a standard curve of hydrolyzed nitrocefin.
-
Quantitative Data on this compound Cross-Resistance
The following table summarizes hypothetical MIC data to illustrate common cross-resistance patterns observed with this compound. Actual values will vary depending on the bacterial species and the specific resistance mechanism.
Table 1: Example MIC Values (µg/mL) for this compound and Other Beta-Lactams in Different Bacterial Strains
| Antibiotic | Strain A (Wild-Type) | Strain B (AmpC Hyperproducer) | Strain C (Porin Deficient) | Strain D (Efflux Pump Overexpressor) |
| This compound | 2 | 64 | 16 | 8 |
| Cefoxitin | 4 | 128 | 32 | 16 |
| Ceftriaxone | 1 | >256 | 8 | 4 |
| Cefepime | 0.5 | 8 | 4 | 2 |
| Piperacillin | 4 | 128 | 32 | 16 |
| Imipenem | 0.25 | 0.5 | 8 | 1 |
Note: This data is for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Mechanisms of this compound Cross-Resistance
This compound cross-resistance with other beta-lactams is primarily driven by four key mechanisms: enzymatic degradation by beta-lactamases, alterations in the drug target (penicillin-binding proteins), reduced drug entry due to porin channel modifications, and active removal of the drug by efflux pumps.
Caption: Key mechanisms contributing to this compound cross-resistance.
AmpC Beta-Lactamase Induction Pathway
The induction of AmpC beta-lactamase is a key mechanism of resistance to this compound and other cephalosporins in many Gram-negative bacteria.[17][18][19] This pathway is triggered by the accumulation of cell wall degradation products.
Caption: Simplified AmpC beta-lactamase induction pathway.
Experimental Workflow for Investigating Cross-Resistance
A systematic approach is necessary to characterize the mechanisms of cross-resistance.
Caption: Workflow for investigating this compound cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. microbenotes.com [microbenotes.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Resistance to this compound: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. health.hawaii.gov [health.hawaii.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 17. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
challenges in assaying Cefamandole due to unstable standard materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the assay of Cefamandole, primarily due to the instability of its standard materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow of a this compound assay.
Issue 1: Inconsistent or lower than expected this compound concentration in standards.
Question: Why are my this compound standard concentrations inconsistent or lower than expected, even with careful preparation?
Answer: The primary reason for this issue is the inherent instability of this compound and the nature of the available reference materials. This compound is often supplied as its more stable prodrug, this compound Nafate, which is an O-formyl ester of this compound.[1][2] In aqueous solutions, this compound Nafate rapidly hydrolyzes to this compound. This hydrolysis can also be influenced by the pH and temperature of the solution.[3][4] If the reference material is not correctly identified and handled, significant degradation can occur before or during the assay, leading to inaccurate quantification.
Troubleshooting Steps:
-
Verify the Reference Standard: Confirm whether your reference material is this compound or this compound Nafate. This information is critical as their stability profiles differ significantly.
-
Control Solution Conditions: Prepare standard solutions immediately before use in a pH-controlled and cooled environment to minimize hydrolysis. The stability of this compound solutions is significantly affected by pH and temperature.[3]
-
Consider the Solvent: Use appropriate, high-purity solvents for reconstitution and dilution. For this compound Nafate, hydrolysis to this compound can be accelerated in certain aqueous buffers.[5]
Issue 2: Appearance of unexpected peaks in the chromatogram.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
Answer: Unexpected peaks are likely degradation products of this compound or impurities in the reference standard. This compound is susceptible to degradation via hydrolysis of its β-lactam ring, especially under acidic or basic conditions.[6] The O-formyl group of this compound Nafate is also readily hydrolyzed. These degradation pathways lead to the formation of multiple byproducts, which will appear as separate peaks in a well-resolved HPLC method.
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation peaks, perform a forced degradation study on your this compound standard.[7][8] This involves subjecting the standard to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method, meaning it can resolve the main this compound peak from all potential degradation product peaks.[9][10] This may require adjusting the mobile phase composition, pH, gradient, or selecting a different column.
-
Check for Contamination: Rule out contamination from the sample matrix, solvents, or the HPLC system itself by running appropriate blanks.
Issue 3: Poor resolution between this compound and related substances.
Question: I am having difficulty achieving baseline separation between the this compound peak and other closely eluting peaks. How can I improve the resolution?
Answer: Poor resolution can be due to several factors, including suboptimal chromatographic conditions or the presence of isomers or closely related degradation products.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradation products can be altered by changing the mobile phase pH, which can significantly impact their retention and resolution.
-
Modify Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer in the mobile phase can improve separation.
-
Change the Column: If optimizing the mobile phase is insufficient, using a column with a different stationary phase chemistry or a smaller particle size can enhance resolution.
-
Lower the Temperature: Running the column at a lower temperature can sometimes improve the resolution between closely eluting peaks.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound assays.
Q1: What is the main cause of instability in this compound reference standards?
A1: The primary cause of instability is hydrolysis. This compound contains a β-lactam ring that is susceptible to cleavage in aqueous solutions.[6] Furthermore, the commonly used reference standard, this compound Nafate, is an ester prodrug that hydrolyzes to the active this compound.[1] This conversion can lead to a mixture of both compounds in the standard solution if not handled properly.
Q2: How can I differentiate between this compound and this compound Nafate in my assay?
A2: A validated stability-indicating HPLC method can separate this compound from this compound Nafate. Due to the difference in their chemical structures (the presence of the O-formyl group on this compound Nafate), they will have different retention times on a reversed-phase HPLC column. Typically, the more polar this compound will elute earlier than the less polar this compound Nafate.
Q3: What are the ideal storage conditions for this compound standard solutions?
A3: this compound solutions are most stable at low temperatures. For short-term storage, refrigeration at 5°C is recommended, where solutions may be stable for up to 44 days.[3] For longer-term storage, freezing at -20°C can preserve the integrity of the solutions for at least 26 weeks.[1] It is crucial to minimize freeze-thaw cycles.
Q4: What are the major degradation products of this compound?
A4: The major degradation of this compound involves the hydrolysis of the β-lactam ring. The specific degradation products can vary depending on the conditions (e.g., pH, temperature). A diagram illustrating the initial hydrolysis is provided below.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the stability data from various studies.
Table 1: Stability of this compound Nafate and this compound Solutions
| Compound | Concentration | Solvent | Temperature | Stability | Reference |
| This compound Nafate | 2% | 0.9% NaCl / 5% Dextrose | 24°C | Approx. 5 days | [3] |
| This compound Nafate | 2% | 0.9% NaCl / 5% Dextrose | 5°C | Approx. 44 days | [3] |
| This compound Nafate | I.V. dilutions | 0.9% NaCl / 5% Dextrose | -20°C | At least 26 weeks | [1] |
| This compound Nafate | I.M. dilutions | Water / 0.9% NaCl / 5% Dextrose | -20°C | 52 weeks | [1] |
Table 2: Degradation Kinetics of this compound Nafate in the Solid Phase
| Condition | Temperature | First-Order Rate Constant (k) | Reference |
| Dry Air (0% RH) | 373 K | Varies with study | [4] |
| Dry Air (0% RH) | 383 K | Varies with study | [4] |
| Dry Air (0% RH) | 388 K | Varies with study | [4] |
| Dry Air (0% RH) | 393 K | Varies with study | [4] |
| 76.4% RH | 323 K | Varies with study | [4] |
| 76.4% RH | 333 K | Varies with study | [4] |
| 76.4% RH | 343 K | Varies with study | [4] |
| 76.4% RH | 353 K | Varies with study | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline for a reversed-phase HPLC method capable of separating this compound from its potential degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to a range of 3-7) and an organic modifier (e.g., acetonitrile or methanol). The optimal pH and organic modifier concentration should be determined during method development to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 270 nm.[9]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standards: Prepare fresh standard solutions of this compound in the mobile phase or a suitable diluent at a known concentration.
-
Samples: Dilute the sample with the mobile phase to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified time. Dissolve the powder in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified time.
Visualizations
The following diagrams illustrate key concepts related to the challenges in assaying this compound.
Caption: Experimental workflow for this compound assay highlighting potential instability issues.
Caption: Logical troubleshooting workflow for inconsistent this compound assay results.
Caption: Simplified degradation pathway of this compound Nafate.
References
- 1. Stability of frozen solutions of this compound nafate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of this compound nafate degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound nafate to this compound by microbiological assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cefamandole vs. Cefazolin: A Comparative Guide on In Vitro Activity Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of cefamandole and cefazolin against various species of the Enterobacteriaceae family. The information presented is collated from multiple scientific studies to support research and development in the field of infectious diseases and antimicrobial agents.
Comparative In Vitro Activity
This compound, a second-generation cephalosporin, generally demonstrates a broader spectrum of activity against Gram-negative bacteria, including many Enterobacteriaceae, compared to the first-generation cephalosporin, cefazolin. Several studies indicate that this compound is more active against species such as Enterobacter spp. and indole-positive Proteus spp.[1][2] For other Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, the activity of the two drugs has been reported to be equivalent in some studies.[1][2] However, this compound has also shown greater activity than cefazolin against Proteus mirabilis.[1][2]
The enhanced activity of this compound against certain Enterobacteriaceae can be attributed to its greater stability against hydrolysis by some beta-lactamase enzymes produced by these bacteria.[3]
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of the in vitro potency of this compound and cefazolin against key Enterobacteriaceae species.
Table 1: Comparative MIC Values for this compound and Cefazolin against Escherichia coli
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| This compound | 231 | - | - | - | [1][2] |
| Cefazolin | 231 | - | - | - | [1][2] |
Data presented as equivalent activity was noted in the referenced study, specific MIC50/90 values were not provided in the abstract.
Table 2: Comparative MIC Values for this compound and Cefazolin against Klebsiella pneumoniae
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference |
| This compound | 231 | - | - | - | [1][2] |
| Cefazolin | 231 | - | - | - | [1][2] |
Data presented as equivalent activity was noted in the referenced study, specific MIC50/90 values were not provided in the abstract.
Table 3: Comparative MIC Values for this compound and Cefazolin against Proteus mirabilis
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | % Inhibited at ≤X µg/mL | Reference |
| This compound | - | - | 88% at ≤1.6 | [4] |
| Cefazolin | - | - | - |
Table 4: Comparative MIC Values for this compound and Cefazolin against Indole-Positive Proteus spp.
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | % Inhibited at ≤X µg/mL | Reference |
| This compound | 231 | - | 100% at ≤6.3 | [1][2] |
| Cefazolin | 231 | - | 20% at ≤25 | [1][2] |
Table 5: Comparative MIC Values for this compound and Cefazolin against Enterobacter spp.
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | % Inhibited at ≤X µg/mL | Reference |
| This compound | 231 | - | 88% at ≤25 | [1][2] |
| Cefazolin | 231 | - | 20% at ≤25 | [1][2] |
Experimental Protocols
The data presented in this guide are based on in vitro susceptibility testing methods as described in the referenced literature. The general methodology employed in these studies is the broth microdilution method.
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions : Serial twofold dilutions of this compound and cefazolin are prepared in a liquid growth medium, typically Mueller-Hinton broth.[5]
-
Inoculum Preparation : A standardized suspension of the bacterial isolate to be tested is prepared. The final concentration of the inoculum in the test wells is crucial and is typically around 1.5 x 10^5 colony-forming units per milliliter (CFU/mL).[5]
-
Incubation : The microdilution trays, containing the serially diluted antibiotics and the bacterial inoculum, are incubated at a specific temperature (usually 35-37°C) for a defined period (typically 18-24 hours).
-
Determination of MIC : The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Visualizing Cephalosporin Generations
The following diagram illustrates the classification of this compound and cefazolin within the generations of cephalosporins, highlighting their relationship and evolution.
Caption: Classification of Cefazolin and this compound within Cephalosporin Generations.
Workflow of In Vitro Susceptibility Testing
The diagram below outlines the typical experimental workflow for determining the in vitro activity of antimicrobial agents like this compound and cefazolin against bacterial isolates.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
References
- 1. In Vitro Activity and Pharmacokinetics in Patients of this compound, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [Activity of this compound against enterobacteria resistant to cephalosporins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cefamandole and Cephalothin Efficacy on Clinical Isolates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro efficacy of Cefamandole and Cephalothin against various clinical bacterial isolates. The information presented is compiled from multiple studies to support further research and development in antimicrobial chemotherapy.
This guide summarizes key quantitative data, details experimental methodologies, and visualizes the general workflow for susceptibility testing.
Comparative In-Vitro Activity: A Quantitative Overview
The relative efficacy of this compound and Cephalothin has been evaluated against a broad spectrum of clinical isolates. Generally, studies indicate that while both cephalosporins are effective against many gram-positive cocci, this compound exhibits greater activity against a wider range of gram-negative bacteria.[1][2][3][4]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cephalothin against various bacterial species, providing a quantitative comparison of their potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Antibiotic | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus | This compound | 83 | 0.8 | 1.6 |
| Cephalothin | 83 | 0.4 | 0.8 | |
| Staphylococcus epidermidis | This compound | 52 | 0.8 | 3.1 |
| Cephalothin | 52 | 0.4 | 1.6 | |
| Streptococcus pneumoniae | This compound | 50 | 0.1 | 0.2 |
| Cephalothin | 50 | 0.1 | 0.2 | |
| Escherichia coli | This compound | 100 | 3.1 | 12.5 |
| Cephalothin | 100 | 6.2 | 25 | |
| Klebsiella pneumoniae | This compound | 100 | 1.6 | 6.2 |
| Cephalothin | 100 | 3.1 | 12.5 | |
| Enterobacter spp. | This compound | 50 | 6.2 | >100 |
| Cephalothin | 50 | 50 | >100 | |
| Proteus mirabilis | This compound | 50 | 3.1 | 6.2 |
| Cephalothin | 50 | 6.2 | 12.5 | |
| Haemophilus influenzae | This compound | 50 | 1.6 | 3.1 |
| Cephalothin | 50 | 6.2 | 12.5 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources and should be considered illustrative.
Overall, this compound demonstrates comparable or slightly less activity against gram-positive cocci like Staphylococcus aureus when compared to Cephalothin.[1][5] However, its superiority is evident against many Enterobacteriaceae, where it often shows a two- to four-fold greater activity than Cephalothin.[3][6] For instance, this compound is significantly more active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1] Furthermore, this compound is effective against many strains of Enterobacter species that are resistant to Cephalothin.[1][2]
Experimental Protocols
The data presented in this guide is primarily derived from in-vitro susceptibility testing. The two most common methods cited in the referenced studies are the broth microdilution method and the disk diffusion method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the clinical isolate is prepared in a sterile broth medium to a specific turbidity, often corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).
-
Antibiotic Dilution Series: Serial twofold dilutions of this compound and Cephalothin are prepared in a multi-well microtiter plate. Each well contains a specific concentration of the antibiotic.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Preparation of Bacterial Lawn: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Antibiotic Disks: Paper disks containing a defined concentration of this compound (e.g., 30 µg) and Cephalothin (e.g., 30 µg) are placed on the agar surface.[7][8]
-
Incubation: The plates are incubated under standardized conditions.
-
Measurement of Inhibition Zones: The diameter of the zone around each disk where bacterial growth is inhibited is measured in millimeters.
-
Interpretation: The measured zone diameters are compared to established interpretive criteria to classify the isolate as susceptible, intermediate, or resistant to each antibiotic.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the in-vitro efficacy of this compound and Cephalothin.
Caption: Workflow for comparing antibiotic susceptibility.
References
- 1. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. "Susceptibility of clinical isolates of bacteria" by R. del Busto, A. Suarez et al. [scholarlycommons.henryford.com]
- 5. In Vitro Comparison of Cefoxitin, this compound, Cephalexin, and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of In Vitro Antimicrobial Activity of this compound and Cefazolin with Cephalothin Against over 8,000 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpretive Criteria for this compound and Cephalothin Disk Diffusion Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive criteria for this compound and cephalothin disk diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefamandole vs. Third-Generation Cephalosporins: A Comparative Guide for Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough understanding of the comparative efficacy of various antimicrobial agents. This guide provides an objective comparison of the second-generation cephalosporin, Cefamandole, against third-generation cephalosporins in the context of resistant bacterial isolates. This analysis is supported by experimental data on in vitro activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound, a second-generation cephalosporin, demonstrates variable activity against resistant Gram-negative bacteria. While it may show efficacy against some cephalothin-resistant strains, its utility is significantly hampered by the production of beta-lactamases, particularly AmpC, which can be induced or constitutively expressed in several Enterobacterales species.
Third-generation cephalosporins, such as ceftriaxone, cefotaxime, and ceftazidime, generally exhibit broader and more potent activity against a wide range of Gram-negative bacteria.[1] However, their effectiveness is critically challenged by the proliferation of extended-spectrum β-lactamases (ESBLs), which confer resistance to most penicillins and cephalosporins.
This guide synthesizes available in vitro data to provide a comparative overview of the performance of this compound and key third-generation cephalosporins against clinically relevant resistant bacteria.
In Vitro Activity: A Comparative Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and representative third-generation cephalosporins against various resistant bacterial isolates. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the in vitro potency of antimicrobial agents.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Beta-Lactamase Producing Haemophilus influenzae
| Antibiotic | MIC90 (µg/mL) |
| This compound | 5.0 |
| Cefotaxime | 0.01 |
| Cefuroxime | 2.0 |
| Cefonicid | 1.0 |
Data sourced from Burns et al., 1988.
Table 2: In Vitro Activity of this compound Against Various Bacterial Species
| Organism | Number of Strains | MIC90 (µg/mL) |
| Escherichia coli | - | >1.6 |
| Klebsiella pneumoniae | - | >1.6 |
| Proteus mirabilis | - | >1.6 |
| Enterobacter aerogenes | - | >25 |
| Serratia marcescens | - | >25 |
| Pseudomonas aeruginosa | - | Resistant |
Data sourced from Neu, 1974.[2]
Note: Direct comparative studies presenting head-to-head MIC90 data for this compound and a comprehensive panel of third-generation cephalosporins against a wide array of resistant strains are limited in the available literature. The data presented is synthesized from multiple sources and should be interpreted with consideration of the different methodologies and bacterial isolates used in each study.
Mechanisms of Action and Resistance
Both this compound and third-generation cephalosporins are bactericidal agents that act by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.
Resistance to these cephalosporins primarily arises from the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.
Key Resistance Mechanisms:
-
This compound: Resistance to this compound often emerges due to the production of β-lactamases. Some bacteria can be induced to produce these enzymes upon exposure to the drug.
-
Third-Generation Cephalosporins: The most significant mechanism of resistance is the production of Extended-Spectrum β-Lactamases (ESBLs). ESBLs are capable of hydrolyzing a broad range of β-lactam antibiotics, including third-generation cephalosporins. Additionally, AmpC β-lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to this class of antibiotics.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is paramount for evaluating antibiotic efficacy. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and third-generation cephalosporins in the appropriate solvent as recommended by the manufacturer. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
ESBL Confirmatory Test (Double-Disk Synergy Test)
This test is used to phenotypically confirm the production of ESBLs by an isolate that has shown reduced susceptibility to third-generation cephalosporins in initial screening.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Placement: Place a disk containing a β-lactamase inhibitor (e.g., amoxicillin-clavulanate) in the center of the agar plate. Place disks of third-generation cephalosporins (e.g., ceftazidime, cefotaxime) at a specified distance (e.g., 20-30 mm, center to center) from the central disk.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: A positive result for ESBL production is indicated by an enhancement of the zone of inhibition of the cephalosporin disk on the side facing the clavulanate-containing disk, creating a "keyhole" or "champagne cork" appearance.
Beta-Lactamase Activity Assay using Nitrocefin
This spectrophotometric assay provides a quantitative measure of β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.
Protocol:
-
Sample Preparation: Prepare a crude enzyme extract from the bacterial isolate by methods such as sonication or cell lysis.
-
Assay Reaction: In a microplate well or cuvette, combine a buffered solution (e.g., phosphate buffer, pH 7.0) with a known concentration of the nitrocefin substrate.
-
Initiation of Reaction: Add a specific volume of the enzyme extract to the reaction mixture to initiate the hydrolysis of nitrocefin.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of change in absorbance is directly proportional to the β-lactamase activity in the sample. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate important concepts related to cephalosporin activity and resistance.
Figure 1: A simplified workflow for antimicrobial susceptibility testing of cephalosporins.
Figure 2: Simplified signaling pathway for AmpC beta-lactamase induction.
Figure 3: A logical flow for considering cephalosporin use against resistant bacteria.
Conclusion
The selection of an appropriate cephalosporin for the treatment of infections caused by resistant bacteria is a complex decision that must be guided by in vitro susceptibility data and an understanding of the underlying resistance mechanisms.
-
This compound's utility against resistant Gram-negative bacteria is limited, particularly against isolates that produce inducible or constitutive AmpC β-lactamases.
-
Third-generation cephalosporins offer broader coverage against many Gram-negative pathogens, but their efficacy is severely compromised by the presence of ESBLs.
For serious infections caused by ESBL-producing organisms, third-generation cephalosporins are generally not recommended, and alternative agents such as carbapenems or newer β-lactam/β-lactamase inhibitor combinations should be considered. Similarly, for infections caused by bacteria known to produce AmpC β-lactamases, both this compound and third-generation cephalosporins may be unreliable, and alternative therapeutic options should be explored.
This guide underscores the critical need for continuous surveillance of antimicrobial resistance patterns and the development of novel therapeutic strategies to combat the growing challenge of multidrug-resistant bacteria.
References
A Comparative Analysis of Cefamandole and Cefoxitin Against Anaerobic Bacteria for Research and Drug Development
An in-depth review of the in vitro efficacy of Cefamandole and Cefoxitin, two second-generation cephalosporin antibiotics, reveals distinct activity profiles against anaerobic bacteria. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform preclinical and clinical research.
Cefoxitin generally demonstrates superior activity against the Bacteroides fragilis group, a clinically significant group of anaerobic gram-negative bacilli often associated with intra-abdominal infections. Conversely, this compound exhibits greater potency against many Clostridium species, with the exception of Clostridium difficile. Both agents show variable activity against anaerobic gram-positive cocci and other anaerobic species.
Performance Data: Minimum Inhibitory Concentrations (MIC)
The in vitro activity of this compound and Cefoxitin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) for key anaerobic bacteria.
| Anaerobic Species | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Cefoxitin MIC Range (µg/mL) | Cefoxitin MIC₅₀ (µg/mL) | Cefoxitin MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | ||||||
| Bacteroides fragilis | 16 - >128 | 32 | >128 | 4 - 32 | 8 | 16 |
| Bacteroides thetaiotaomicron | 32 - >128 | 128 | >128 | 8 - 64 | 32 | 64 |
| Bacteroides distasonis | 32 - >128 | 64 | >128 | 8 - 64 | 16 | 32 |
| Bacteroides vulgatus | 16 - >128 | 64 | >128 | 4 - 32 | 8 | 16 |
| Clostridium species | ||||||
| Clostridium perfringens | 0.5 - 8 | 1 | 4 | 2 - 16 | 4 | 8 |
| Other Clostridium spp. | 1 - 32 | 4 | 16 | 4 - >128 | 16 | 64 |
| Fusobacterium species | ||||||
| Fusobacterium nucleatum | 0.5 - 8 | 2 | 4 | 1 - 16 | 4 | 8 |
| Peptostreptococcus species | ||||||
| Peptostreptococcus anaerobius | 1 - 16 | 4 | 8 | 2 - 32 | 8 | 16 |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria is performed using standardized methods to ensure reproducibility and accuracy. The agar dilution method is the reference standard as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Anaerobic Susceptibility Testing
This method involves the incorporation of twofold serial dilutions of the antimicrobial agents into an appropriate agar medium prior to inoculation with the test organisms.
1. Preparation of Antimicrobial Stock Solutions:
-
This compound and Cefoxitin are obtained as reference-grade powders.
-
Stock solutions are prepared at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer.
2. Preparation of Agar Plates:
-
Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared and autoclaved.
-
The molten agar is cooled to 50°C in a water bath.
-
Serial twofold dilutions of the antibiotic stock solutions are prepared.
-
For each concentration, 2 mL of the antibiotic dilution is added to 18 mL of molten agar, resulting in a 1:10 dilution of the antibiotic.
-
The agar and antibiotic mixture is poured into petri dishes and allowed to solidify.
-
A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
Anaerobic bacteria are grown in an appropriate broth medium (e.g., Thioglycollate broth) for 24-48 hours to achieve turbidity equivalent to a 0.5 McFarland standard.
-
Alternatively, colonies from a 24-48 hour agar plate culture can be suspended in broth to match the 0.5 McFarland standard.
4. Inoculation of Plates:
-
The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates. A Steers replicator can be used to inoculate multiple isolates simultaneously.
5. Incubation:
-
The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
6. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.
Mechanism of Action and Experimental Workflow
This compound and Cefoxitin are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The differential activity of these two antibiotics against various anaerobic bacteria can be attributed to their varying affinities for the PBPs of different species. For instance, the higher potency of Cefoxitin against Bacteroides fragilis is associated with its strong affinity for the PBPs in this organism, particularly the PBP-1 complex.
Figure 1. Experimental workflow for MIC determination and the mechanism of action of this compound and Cefoxitin.
pharmacokinetic and pharmacodynamic comparison of Cefamandole and Cefazolin
An Objective Comparison of Cefamandole and Cefazolin for Researchers and Drug Development Professionals
This guide provides a detailed , two second and first-generation cephalosporin antibiotics, respectively. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to its efficacy and dosing regimen. Both this compound and Cefazolin are administered parenterally, as they are not absorbed from the gastrointestinal tract[1].
Distribution
Once in circulation, the distribution of these antibiotics to various tissues is influenced by factors such as protein binding and their ability to penetrate different biological barriers.
-
Protein Binding : Cefazolin exhibits higher protein binding (74-86%) compared to this compound (~70%)[1][2]. The protein binding of Cefazolin is also concentration-dependent and saturable[3]. This means that as the drug concentration increases, the percentage of the unbound, active fraction also increases[3].
-
Tissue Penetration : Despite Cefazolin achieving higher serum concentrations, this compound demonstrates superior penetration into certain tissues. For instance, in patients with T-tubes, mean peak levels of this compound in bile were approximately eight times higher than those of Cefazolin[4][5]. Conversely, in patients undergoing cardiopulmonary bypass, concentrations of Cefazolin were found to be higher in serum, atrial appendage, and sternal bone than this compound[6]. In rabbits, Cefazolin showed better penetration into interstitial fluid[7]. A study on intraocular levels in rabbits found their pharmacokinetic profiles to be nearly identical in most intraocular sites after subconjunctival injection[8].
Metabolism and Excretion
-
Metabolism : Cefazolin is not metabolized and is excreted unchanged[1][9]. This compound is the active form of its administered ester prodrug, this compound nafate, which undergoes rapid hydrolysis in the body[10].
-
Half-Life : Cefazolin has a longer serum half-life of approximately 1.8 hours after IV administration and 2.0 hours after IM administration[1]. The half-life of this compound is shorter, ranging from 0.45 to 1.2 hours after IV injection and 1 to 1.5 hours after IM injection[2][11].
-
Excretion : Both drugs are primarily excreted via the kidneys into the urine[1][2]. For this compound, about 60% of a dose is excreted in the first 2 hours, with up to 90% excreted within 6 hours[2][11]. For Cefazolin, approximately 60% is excreted in the first six hours, increasing to 70-80% within 24 hours[1]. This compound shows significantly higher biliary excretion compared to Cefazolin[4][5].
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Cefazolin |
| Administration Route | Parenteral (IV/IM) | Parenteral (IV/IM) |
| Protein Binding | ~70%[2][11] | 74-86% (saturable)[1][3] |
| Serum Half-Life | 0.45 - 1.5 hours[2][11] | 1.8 - 2.0 hours[1] |
| Metabolism | Prodrug (nafate ester) is hydrolyzed to active form[10]. | Not metabolized[1][9]. |
| Primary Excretion | Renal[2][11] | Renal[1][12] |
| Volume of Distribution | 12.4 - 17.9 L/1.73 m²[2][11] | Data not readily available in searched documents |
| Peak Serum Concentration (1g IM) | ~20 µg/mL at 0.5 hr[2][11] | 44 - 70 µg/mL at 0.5-1 hr (500mg dose)[12] |
| Biliary Excretion | Significantly higher than Cefazolin[4][5] | Lower than this compound[4][5] |
Pharmacodynamic Profile
The pharmacodynamics of an antibiotic describe its interaction with the target pathogen and its spectrum of activity.
Mechanism of Action
Like other cephalosporins, both this compound and Cefazolin exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall[1]. They bind to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final stage of peptidoglycan synthesis, leading to cell lysis[1].
Caption: Mechanism of action for cephalosporin antibiotics.
Spectrum of Activity and Potency
This compound, a second-generation cephalosporin, generally possesses a broader spectrum of activity against Gram-negative bacteria compared to the first-generation Cefazolin[13].
-
Gram-Positive Cocci : Both drugs are effective against many Gram-positive cocci, with comparable activity against Staphylococcus aureus and Streptococcus species[10][14].
-
Enterobacteriaceae : this compound shows greater activity than Cefazolin against Enterobacteriaceae[14]. It is notably more active against indole-positive Proteus species and Enterobacter species[10]. While both are active against E. coli and Klebsiella pneumoniae, this compound often demonstrates superior potency[10].
-
Inoculum Effect : For Methicillin-Susceptible Staphylococcus aureus (MSSA), a high inoculum of bacteria can lead to increased Minimum Inhibitory Concentrations (MICs) for Cefazolin, a phenomenon known as the inoculum effect. This is particularly observed in MSSA strains that produce type A β-lactamase[15].
Table 2: Comparative In Vitro Activity (MIC µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| S. aureus (MSSA, high inoculum) | Cefazolin | Increased | 32[15] |
| This compound | Increased | Data varies by β-lactamase type[15] | |
| Indole-positive Proteus sp. | This compound | <6.3 | <6.3[10] |
| Cefazolin | >25 | >25[10] | |
| Enterobacter sp. | This compound | <25 | <25 (88% inhibited)[10] |
| Cefazolin | >25 | >25 (20% inhibited)[10] |
Note: MIC values can vary significantly between studies and geographic locations. The data presented is illustrative of the general potency differences.
Clinical Efficacy
Clinical trials have compared the two drugs in various settings:
-
Urinary Tract Infections (UTIs) : In complicated UTIs, both antibiotics were found to be effective with no significant difference in overall cure rates[13][16]. However, one study noted this compound was significantly more effective in mixed infections without an indwelling catheter[16].
-
Surgical Prophylaxis : Results in surgical prophylaxis are mixed. One study in cardiac surgery found Cefazolin to be significantly less effective than this compound in preventing sternal and donor site infections, particularly against S. aureus[17]. However, a meta-analysis concluded that Cefazolin is as effective as this compound for preventing surgical site infections overall[18]. In clean vascular surgery and cesarean sections, no significant difference in infection rates was observed between the two drugs[19][20].
-
Respiratory Tract Infections : A double-blind study on respiratory infections found a higher, though not statistically significant, clinical cure rate with this compound (69.2%) compared to Cefazolin (62.2%)[21].
Experimental Protocols
The data presented in this guide is derived from standard microbiological and clinical trial methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of an antibiotic is the broth microdilution method. This technique is used to establish the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Protocol Outline:
-
Preparation of Antibiotic Dilutions : Serial twofold dilutions of this compound and Cefazolin are prepared in Mueller-Hinton broth in microdilution wells.
-
Inoculum Preparation : The bacterial isolates to be tested are cultured and then diluted to a standardized concentration (e.g., 1.5 x 10⁵ colony-forming units per ml)[22].
-
Inoculation : A standardized volume of the bacterial suspension is added to each well containing the antibiotic dilutions.
-
Incubation : The microdilution trays are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading Results : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Experimental workflow for MIC determination.
Adverse Effects
The safety profiles of this compound and Cefazolin are generally similar to other cephalosporins, with hypersensitivity reactions being a possibility[23]. However, this compound is associated with two notable side effects not typically seen with Cefazolin:
-
Disulfiram-like Reaction : this compound can inhibit the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde if alcohol is consumed, causing symptoms like nausea and vomiting[23].
-
Hypoprothrombinemia : this compound has been linked to hypoprothrombinemia (a coagulation disorder), which can lead to bleeding. This may be corrected with Vitamin K[23].
Conclusion
This compound and Cefazolin are both effective cephalosporin antibiotics with distinct pharmacokinetic and pharmacodynamic profiles.
-
Cefazolin is a first-generation cephalosporin with a longer half-life and higher protein binding. It demonstrates excellent activity against Gram-positive cocci and is a cost-effective option for surgical prophylaxis in many procedures[19].
-
This compound is a second-generation cephalosporin characterized by a broader spectrum against Gram-negative bacteria, including indole-positive Proteus and Enterobacter species, and superior biliary penetration[4][5][10]. Its shorter half-life may require more frequent dosing.
The choice between this compound and Cefazolin should be guided by the specific clinical scenario, including the likely causative pathogens, the site of infection, local susceptibility patterns, and patient-specific factors. This compound may be preferred for infections involving certain resistant Gram-negative organisms or in biliary tract infections, while Cefazolin remains a standard for surgical prophylaxis and infections caused by susceptible Gram-positive bacteria.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Protein binding of cefazolin is saturable in vivo both between and within patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretion of this compound, cefazolin, and cephalothin into T-tube bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion of this compound, Cefazolin, and Cephalothin into T-Tube Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and cefazolin during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penetration of cefazolin, cephaloridine, and this compound into interstitial fluid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. anmfonline.org [anmfonline.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of the pharmacokinetics of this compound and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics of Cefazolin in the Presence of Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and cefazolin in the therapy of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of in vitro antimicrobial activity of this compound and cefazolin with cephalothin against over 8,000 clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of cefazolin, this compound, and gentamicin as prophylactic agents in cardiac surgery. Results of a prospective, randomized, double-blind trial in 1030 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Meta-Analysis of Clinical Trials Comparing Cefazolin to Cefuroxime, Ceftriaxone, and this compound for Surgical Site Infe… [ouci.dntb.gov.ua]
- 19. This compound versus cefazolin in vascular surgical wound infection prophylaxis: cost-effectiveness and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cesarean prophylaxis: a comparison of this compound and cefazolin by both intravenous and lavage routes, and risk factors associated with endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Double-blind comparison of this compound and cefazolin in the therapy of respiratory tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. drugs.com [drugs.com]
Cefamandole's Efficacy in Polymicrobial Infections: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefamandole's performance against other antibiotics in preclinical polymicrobial infection models. The following sections detail in-vivo efficacy data, relevant experimental methodologies, and potential host-pathogen signaling interactions.
In the complex environment of polymicrobial infections, where multiple bacterial species coexist and interact, the selection of an effective antimicrobial agent is critical. This compound, a second-generation cephalosporin, exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. However, its effectiveness in the context of a mixed infection, particularly against combinations of aerobic and anaerobic bacteria, warrants detailed investigation. This guide synthesizes available preclinical data to compare the efficacy of this compound with other antimicrobial agents in established polymicrobial infection models.
Comparative In-Vivo Efficacy of this compound
A key study provides valuable comparative data on the in-vivo efficacy of this compound and other antibiotics in a murine subcutaneous abscess model involving Bacteroides fragilis and Escherichia coli. This model simulates a common type of mixed aerobic-anaerobic infection. The data below summarizes the reduction in bacterial load for each antibiotic against mono- and polymicrobial challenges.
| Antibiotic | Bacterial Challenge | Mean Reduction in Bacterial Load (log10 CFU/abscess) |
| This compound | E. coli | Effective (Specific log reduction not stated in abstract) |
| B. fragilis group | Not Effective | |
| E. coli + B. fragilis group | Not Effective against B. fragilis component | |
| Cefoxitin | E. coli | 4.9 - 6.2 |
| B. fragilis group | 4.9 - 6.2 | |
| E. coli + B. fragilis group | 4.9 - 6.2 | |
| Cefotetan | E. coli | Effective |
| B. fragilis | 5.1 - 6.6 | |
| B. thetaiotaomicron, B. vulgatus, B. ovatus | Not Effective | |
| Ceftizoxime | E. coli | 6.0 - 8.1 |
| B. ovatus | 3.7 - 5.8 | |
| Other B. fragilis group members | Not Effective | |
| Imipenem/Cilastatin | E. coli | 6.9 - 10.6 |
| B. fragilis group | 6.9 - 10.6 | |
| E. coli + B. fragilis group | 6.9 - 10.6 | |
| Ampicillin/Sulbactam | E. coli | 1.8 - 4.2 |
| B. fragilis group | 4.2 - 7.2 | |
| E. coli + B. fragilis group | Effective against B. fragilis component |
Data extracted from a study on the in-vivo efficacy of antimicrobials in a murine abscess model caused by Bacteroides fragilis group and Escherichia coli.[1]
Experimental Protocols
To provide a framework for evaluating antimicrobial efficacy in polymicrobial infections, two standard experimental model protocols are detailed below.
Murine Subcutaneous Abscess Model
This model is designed to evaluate the efficacy of antimicrobial agents in a localized, mixed aerobic-anaerobic infection.
Workflow for Murine Subcutaneous Abscess Model
Caption: Workflow of the murine subcutaneous abscess model.
Methodology:
-
Bacterial Preparation: Bacteroides fragilis and Escherichia coli are cultured to the desired concentration.
-
Animal Model: Mice are used as the host organism.
-
Inoculation: A suspension containing one or both bacterial species is injected subcutaneously into the mice to induce abscess formation.
-
Treatment: At a specified time post-infection, treatment with the test antibiotic (e.g., this compound) and comparator agents is initiated.
-
Evaluation: After a set duration (e.g., 5 days), the abscesses are excised, homogenized, and plated to determine the bacterial load (Colony Forming Units per abscess).
-
Analysis: The reduction in bacterial count for each treatment group is calculated and compared.[1]
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents, as it closely mimics the pathophysiology of human intra-abdominal infections.
Workflow for Cecal Ligation and Puncture (CLP) Model
Caption: Workflow of the cecal ligation and puncture (CLP) model.
Methodology:
-
Anesthesia: The mouse is anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured with a needle of a specific gauge to allow leakage of fecal contents into the peritoneal cavity.[2][3][4]
-
Closure and Resuscitation: The cecum is returned to the abdomen, and the incision is closed. Fluid resuscitation is provided subcutaneously.[2][4]
-
Therapeutic Intervention: Antibiotic therapy is initiated at a predetermined time post-surgery.
-
Monitoring: Animal survival is monitored over a set period. Blood and tissue samples can be collected to quantify bacterial load and measure inflammatory markers.[5][6]
Host Signaling Pathways in Polymicrobial Infections
The host immune response to polymicrobial infections is complex, involving the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This recognition triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells. While specific data on this compound's direct impact on these pathways in a polymicrobial context is limited, the mechanism of action of β-lactam antibiotics can influence the host response.
Hypothesized Host Signaling Response to Polymicrobial Infection and Antibiotic Intervention
Caption: Potential host signaling pathways in polymicrobial infections.
Cell wall active antibiotics like this compound cause bacterial lysis, which can lead to the release of PAMPs such as peptidoglycan and lipopolysaccharide (from Gram-negative bacteria). These PAMPs are recognized by TLRs on host immune cells, such as macrophages, triggering signaling cascades involving NF-κB and MAPK pathways. This, in turn, leads to the production of inflammatory cytokines. The magnitude of this inflammatory response can be influenced by the class of antibiotic used. Some studies suggest that cell wall active agents may lead to a more pronounced inflammatory response compared to protein synthesis inhibitors.[7] Further research is needed to elucidate the specific immunomodulatory effects of this compound in the context of polymicrobial infections.
References
- 1. In vitro susceptibility and in vivo efficacy of antimicrobials in the treatment of Bacteroides fragilis-Escherichia coli infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Effects of antibiotic class on the macrophage inflammatory response to Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cefamandole
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical waste like Cefamandole is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents environmental contamination but also mitigates the growing threat of antibiotic resistance.[1][2] Improper disposal methods, such as flushing or discarding in regular trash, can lead to the contamination of water supplies and soil, harming wildlife and potentially impacting human health.[3]
Immediate Safety and Operational Plan
The disposal of this compound, a cephalosporin antibiotic, must be handled with care to ensure the safety of laboratory personnel and the environment. The following procedures are based on general best practices for antibiotic and pharmaceutical waste disposal.
Step 1: Segregation and Identification
Proper segregation is the foundational step in pharmaceutical waste management.[4]
-
Unused or Expired this compound: Pure, unused, or expired this compound powder should be treated as chemical waste. It should not be mixed with general laboratory trash or biohazardous waste.
-
Contaminated Materials: Items such as personal protective equipment (PPE), vials, syringes, and culture media contaminated with this compound must be segregated.[4][5] These items are generally considered hazardous or pharmaceutical waste, depending on institutional and local regulations.
-
Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in designated, approved containers for chemical waste.[6]
Step 2: Waste Collection and Storage
-
Designated Containers: Use clearly labeled, leak-proof containers for collecting this compound waste.[7] For sharps like needles and syringes, a designated sharps container for chemotherapy or hazardous drugs should be used.[8]
-
Labeling: All waste containers must be accurately labeled with the contents, including the name "this compound," and any associated hazard symbols as required by your institution and local regulations.
-
Storage: Store waste containers in a secure, designated area away from general lab traffic to prevent accidental spills or exposure.[5]
Step 3: Disposal Route
The appropriate disposal route depends on the nature of the waste and local regulations.
-
Non-Hazardous Pharmaceutical Waste: If this compound is not classified as a hazardous waste, it should be disposed of in designated pharmaceutical waste containers.[7] These are typically sent for incineration.
-
Hazardous Waste: If classified as hazardous by the Environmental Protection Agency (EPA) or local regulations, this compound waste must be managed by a licensed hazardous waste contractor.[3][9]
-
Take-Back Programs: While more common for household pharmaceutical waste, some institutions may have take-back or reverse distribution programs for unused pharmaceuticals.[1][7]
-
Autoclaving: Autoclaving may be suitable for deactivating the biological components in used cell culture media containing this compound. However, autoclaving does not always destroy the antibiotic itself.[6] Therefore, after autoclaving, the media should still be disposed of as chemical waste according to institutional guidelines.[6]
Never flush this compound down the drain or dispose of it in the regular trash. [2][10]
Quantitative Data Summary
No specific quantitative data on this compound disposal was found in the search results. The following table provides a qualitative summary of disposal options based on general guidelines for antibiotic waste.
| Waste Type | Recommended Disposal Method | Rationale |
| Pure this compound (Unused/Expired) | Incineration via a licensed waste management facility. | Ensures complete destruction of the active pharmaceutical ingredient. |
| This compound Stock Solutions | Collection as hazardous chemical waste for incineration.[6] | High concentration poses a greater environmental risk. |
| Contaminated Labware (Vials, Petri dishes) | Segregate as pharmaceutical waste for incineration. | Prevents environmental release of the antibiotic. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous drug waste.[8] | Ensures safe handling and disposal of physically hazardous and chemically contaminated items. |
| Contaminated PPE (Gloves, Gowns) | Place in a designated pharmaceutical waste container for incineration.[8] | Prevents cross-contamination and environmental exposure. |
| Used Culture Media with this compound | Autoclave to kill microorganisms, then manage as chemical waste.[6] | Autoclaving addresses the biohazard, while chemical waste disposal addresses the antibiotic. |
Experimental Protocols
The provided search results did not contain specific experimental protocols for the disposal of this compound. The procedures outlined above are based on established safety guidelines and regulations for pharmaceutical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. ph.health.mil [ph.health.mil]
- 6. bitesizebio.com [bitesizebio.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Pharmacies Leave Customers Hanging When It Comes to Disposing of Antibiotics and Opioids | UC San Francisco [ucsf.edu]
Essential Safety and Operational Guidance for Handling Cefamandole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Cefamandole, a cephalosporin antibiotic. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is required:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should be changed regularly, and immediately if contaminated or damaged.[1]
-
Gowns: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.
-
Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes.
-
Respiratory Protection: For operations that may generate aerosols or dust, a NIOSH-approved respirator is necessary.
Quantitative Safety Data
| Parameter | Value | Source |
| Lilly Exposure Guideline (LEG) | <100 micrograms/m³ TWA for 12 hours | Eli Lilly and Company[2] |
Note: Time-Weighted Average (TWA) is the average exposure over a specified period. The LEG provides a target for controlling airborne exposure. In the absence of specific glove permeation data, it is crucial to adhere to a strict glove change schedule and follow best practices for handling hazardous drugs.
Operational and Disposal Plans
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Work within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize inhalation exposure.
-
Cover the work surface with a disposable, absorbent pad.
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the containment area.
-
Don all required PPE as specified above.
-
-
Handling and Compounding:
-
When manipulating the solid form of this compound, use techniques that minimize dust generation.
-
For reconstitution, slowly inject the diluent down the side of the vial to avoid aerosolization.
-
After reconstitution, gently swirl the vial to dissolve the contents; do not shake vigorously.
-
Wipe the exterior of vials, syringes, and other containers with a decontaminating agent before removing them from the BSC.
-
-
Decontamination and Cleaning:
-
Decontaminate all surfaces of the BSC after each use.
-
Wipe down all equipment with an appropriate cleaning and disinfecting agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Segregation:
-
Segregate this compound waste from other laboratory waste streams.[3]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for this compound waste.
-
-
Trace and Bulk Contamination:
-
Container Management:
-
Keep waste containers sealed when not in use.
-
Do not overfill waste containers.
-
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Chemical resistance list: Resistance of disposable gloves to chemicals and cytostatic drugs [bingold.com]
- 2. shijiebiaopin.net [shijiebiaopin.net]
- 3. usbioclean.com [usbioclean.com]
- 4. ph.health.mil [ph.health.mil]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
